molecular formula C9H13N3O5 B8819674 1-(beta-d-Arabinofu-ranosyl)cytosine CAS No. 18265-49-1

1-(beta-d-Arabinofu-ranosyl)cytosine

Cat. No.: B8819674
CAS No.: 18265-49-1
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-YDKYIBAVSA-N
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Description

Historical Context of Nucleoside Analogs in Preclinical Discovery

The journey of nucleoside analogs in preclinical discovery began with the understanding that these compounds could mimic natural nucleosides, the building blocks of DNA and RNA. This mimicry allows them to be incorporated into cellular metabolic pathways, ultimately disrupting nucleic acid synthesis and leading to cytotoxic effects. The initial exploration into nucleoside analogs was driven by the quest for agents that could selectively target rapidly dividing cells, such as cancer cells or viruses, while sparing normal, slower-dividing cells.

The discovery of arabinose-containing nucleotides from the Caribbean sponge Tectitethya crypta (formerly Cryptotheca crypta) was a pivotal moment. wikipedia.org This finding, coupled with the realization that these compounds could act as chain terminators in DNA synthesis, spurred the exploration of novel nucleotides as potential therapeutic agents. wikipedia.org This led to the synthesis of a variety of nucleoside analogs with modifications to either the sugar moiety or the nucleobase. researchgate.netrsc.org

One of the earliest successes in this field was the development of zidovudine (B1683550) (AZT), a dideoxynucleoside analog, which proved to be a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). wikipedia.org This discovery highlighted the therapeutic potential of nucleoside analogs and paved the way for the development of numerous other antiviral and anticancer agents.

Overview of the Scholarly Research Trajectory for 1-(beta-d-Arabinofuranosyl)cytosine

The story of 1-(beta-d-Arabinofuranosyl)cytosine began in 1959 when it was first synthesized by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley. wikipedia.orgmdwiki.org Following its synthesis, extensive preclinical research was undertaken to elucidate its mechanism of action and anticancer activity. It was patented in 1960 and received approval from the United States Food and Drug Administration (FDA) in June 1969. wikipedia.orgmdwiki.org

Early research focused on its effects on DNA synthesis in various cell lines. Studies demonstrated that 1-(beta-d-Arabinofuranosyl)cytosine is a potent inhibitor of DNA synthesis, with a lesser effect on RNA and protein synthesis. aacrjournals.org Its mode of action was found to be dependent on its intracellular conversion to the active triphosphate form, ara-CTP. patsnap.commerckmillipore.com

Subsequent research delved deeper into the molecular mechanisms of its cytotoxicity. It was discovered that ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase. nih.govnih.gov Once incorporated, the arabinose sugar moiety, with its unique stereochemistry, hinders the rotation of the DNA molecule and prevents further elongation of the DNA chain, ultimately leading to cell death. nih.govnih.gov

The research trajectory also explored mechanisms of resistance to 1-(beta-d-Arabinofuranosyl)cytosine. Studies identified that decreased activity of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation step, is a major mechanism of resistance. uwa.edu.au

The following table summarizes key milestones in the research of 1-(beta-d-Arabinofuranosyl)cytosine:

YearMilestoneReference(s)
1959First synthesized by Richard Walwick, Walden Roberts, and Charles Dekker. wikipedia.orgmdwiki.org
1960Patented. wikipedia.org
1969Approved for medical use by the US FDA. wikipedia.orgmdwiki.org
1970Demonstrated to strongly inhibit DNA synthesis in mouse L-cells. aacrjournals.org
1989Decreased deoxycytidine kinase activity identified as a major resistance mechanism. uwa.edu.au

Detailed Research Findings

The preclinical evaluation of 1-(beta-d-Arabinofuranosyl)cytosine has provided a comprehensive understanding of its biochemical and cellular effects.

Mechanism of Action

The cytotoxic effect of 1-(beta-d-Arabinofuranosyl)cytosine is primarily attributed to its interference with DNA synthesis. The process begins with its transport into the cell, where it is sequentially phosphorylated to its active triphosphate form, ara-CTP. patsnap.comnih.gov This conversion is catalyzed by a series of kinases, with deoxycytidine kinase (dCK) being the rate-limiting enzyme in the initial phosphorylation step.

Once formed, ara-CTP exerts its cytotoxic effects through two primary mechanisms:

Inhibition of DNA Polymerase: Ara-CTP acts as a competitive inhibitor of DNA polymerase, competing with the endogenous deoxynucleotide, dCTP, for binding to the enzyme's active site. drugbank.comnih.gov This competition reduces the rate of DNA synthesis.

Incorporation into DNA: Ara-CTP can be incorporated into the growing DNA strand. merckmillipore.comnih.gov The presence of the arabinose sugar in the incorporated molecule creates a steric hindrance that impedes the further elongation of the DNA chain, effectively acting as a chain terminator. nih.govnih.gov This leads to the accumulation of DNA strand breaks and triggers apoptosis (programmed cell death). sigmaaldrich.com

The following table outlines the key molecular interactions in the mechanism of action of 1-(beta-d-Arabinofuranosyl)cytosine:

MoleculeInteractionConsequenceReference(s)
1-(beta-d-Arabinofuranosyl)cytosineTransport into the cellIntracellular availability mdwiki.org
Deoxycytidine kinase (dCK)Phosphorylation to ara-CMPFirst step in bioactivation nih.gov
Other kinasesPhosphorylation to ara-CDP and ara-CTPFormation of the active metabolite nih.gov
Ara-CTPCompetitive inhibition of DNA polymeraseReduced rate of DNA synthesis drugbank.comnih.gov
Ara-CTPIncorporation into DNADNA chain termination and apoptosis merckmillipore.comnih.gov

Chemical Synthesis

Several methods for the chemical synthesis of 1-(beta-d-Arabinofuranosyl)cytosine have been reported. One common approach involves the conversion of cytidine (B196190). For instance, cytidine can be reacted with diphenyl carbonate in the presence of dimethylformamide (DMF) and water at elevated temperatures. google.com Another method involves the reaction of cytidine hydrochloride with ethylene (B1197577) carbonate to form 2,2'-anhydro-1-β-D-arabinofuranosylcytosine hydrochloride, which is then hydrolyzed under basic conditions to yield cytarabine (B982). google.com

Preclinical Studies

Preclinical studies in various cancer cell lines and animal models have been instrumental in establishing the anticancer activity of 1-(beta-d-Arabinofuranosyl)cytosine. These studies have consistently demonstrated its potent cytotoxic effects against rapidly dividing cells, particularly those of hematopoietic origin.

In vitro studies using mouse L-cells showed that 1-(beta-d-Arabinofuranosyl)cytosine strongly inhibits DNA synthesis, with concentrations as low as 3.6 x 10⁻⁷ M being sufficient to inhibit cell division for at least 24 hours. aacrjournals.org Further investigations in human myeloid leukemia cells have shown that it induces apoptosis. merckmillipore.comsigmaaldrich.com

Studies on the cell cycle specificity of 1-(beta-d-Arabinofuranosyl)cytosine have revealed that it primarily kills cells during the S-phase (the DNA synthesis phase) of the cell cycle. drugbank.comnih.gov It can also block the progression of cells from the G1 phase to the S-phase under certain conditions. drugbank.com

The following table presents a summary of key findings from preclinical studies:

Study ModelKey FindingReference(s)
Mouse L-cellsPotent inhibition of DNA synthesis and cell division. aacrjournals.org
Human myeloid leukemia cellsInduction of apoptosis. merckmillipore.comsigmaaldrich.com
Various cell linesCell cycle-specific cytotoxicity, primarily targeting S-phase cells. drugbank.comnih.gov
Murine L1210 leukemia modelHigh antileukemic effects of lipophilic derivatives. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18265-49-1

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7+,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-YDKYIBAVSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Molecular and Cellular Pharmacology of 1 Beta D Arabinofuranosyl Cytosine

Intracellular Metabolism and Bioactivation of 1-(beta-d-Arabinofuranosyl)cytosine

The pharmacological activity of 1-(beta-d-arabinofuranosyl)cytosine, a cornerstone in the treatment of various hematological malignancies, is contingent upon its intracellular conversion to the active triphosphate metabolite, 1-(beta-d-arabinofuranosyl)cytosine triphosphate (Ara-CTP) nih.gov. This bioactivation process is a multi-step enzymatic cascade that begins with the transport of the hydrophilic drug molecule across the cell membrane, followed by sequential phosphorylation.

Cellular Uptake Mechanisms of 1-(beta-d-Arabinofuranosyl)cytosine

As a hydrophilic molecule, 1-(beta-d-arabinofuranosyl)cytosine requires specialized membrane transport proteins to enter target cells nih.gov. The efficiency of this uptake is a critical determinant of its subsequent metabolic activation and ultimate cytotoxic effect.

The primary mechanism for the cellular influx of 1-(beta-d-arabinofuranosyl)cytosine is facilitated diffusion mediated by the human equilibrative nucleoside transporter 1 (hENT1) nih.govresearchgate.net. In human leukemic blast cells, hENT1 is responsible for as much as 80% of the drug's uptake nih.gov. The expression level of hENT1 has been shown to be a significant factor in determining sensitivity to the compound, with decreased expression being a major contributor to resistance in childhood acute myeloid leukemia (AML) nih.gov.

Research has demonstrated that the uptake of 1-(beta-d-arabinofuranosyl)cytosine via hENT1 is a relatively low-affinity process compared to natural nucleosides like uridine nih.gov. In hENT1- and hENT2-containing HeLa cells, the initial uptake rate of 1-(beta-d-arabinofuranosyl)cytosine was primarily mediated by hENT1, accounting for approximately 65% of the transport nih.gov. Pharmacological blockade of hENT1 with inhibitors such as nitrobenzylthioinosine significantly reduces the cytotoxicity of 1-(beta-d-arabinofuranosyl)cytosine, further underscoring the transporter's critical role nih.govnih.gov.

Table 1: Initial Uptake Rates of Nucleosides Mediated by hENT1 in Different Cell Lines

Cell Line Compound (10 µM) Uptake Rate Primary Transporter Contribution
CEM [³H]1-(beta-d-arabinofuranosyl)cytosine 0.034 ± 0.003 pmol/µL cell water/s hENT1
CEM [³H]Uridine 0.317 ± 0.048 pmol/µL cell water/s hENT1
HeLa [³H]1-(beta-d-arabinofuranosyl)cytosine 0.42 ± 0.03 pmol/cell/s hENT1 (~65%)
HeLa [³H]Deoxycytidine 0.51 ± 0.11 pmol/cell/s hENT1 (~61%)

Data compiled from a study by Clarke et al. nih.gov

While hENT1 is the principal transporter, other nucleoside transporters also contribute to the cellular uptake of 1-(beta-d-arabinofuranosyl)cytosine, albeit to a lesser extent. The human equilibrative nucleoside transporter 2 (hENT2) and the human concentrative nucleoside transporter 1 (hCNT1) have been shown to play a role nih.gov. In studies where hENT2 and hCNT1 activities were introduced into nucleoside transport-defective cells, a moderate and slight increase in sensitivity to 1-(beta-d-arabinofuranosyl)cytosine was observed, respectively nih.gov. However, in some cell systems, the transport of 1-(beta-d-arabinofuranosyl)cytosine by hCNT1 and hCNT3 was not detected nih.gov. The contribution of these alternative transporters may become more significant in cells with low or absent hENT1 expression.

Enzymatic Phosphorylation to 1-(beta-d-Arabinofuranosyl)cytosine Triphosphate (Ara-CTP)

Following its entry into the cell, 1-(beta-d-arabinofuranosyl)cytosine must undergo a three-step phosphorylation process to be converted into its active form, Ara-CTP nih.gov. This enzymatic cascade is crucial for the compound's cytotoxic activity, as Ara-CTP is the metabolite that is incorporated into DNA, leading to chain termination and cell death nih.gov.

The initial and rate-limiting step in the bioactivation of 1-(beta-d-arabinofuranosyl)cytosine is its phosphorylation to 1-(beta-d-arabinofuranosyl)cytosine monophosphate (Ara-CMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) wikipedia.org. The activity of dCK is therefore a critical determinant of the intracellular accumulation of Ara-CTP and the resulting cytotoxicity .

The catalytic efficiency of dCK for 1-(beta-d-arabinofuranosyl)cytosine is influenced by the phosphate (B84403) donor. While ATP can serve as a phosphate donor, UTP is believed to be the more physiologically relevant phosphate donor for dCK in intact cells nih.gov. The regulation of dCK activity is complex and involves feedback inhibition by deoxycytidine triphosphate (dCTP) and adenosine diphosphate (B83284) (ADP) . This feedback mechanism helps to maintain a balanced pool of deoxynucleotides for DNA synthesis . Furthermore, the activity of dCK can be post-translationally modified through phosphorylation of a serine residue, which can alter the enzyme's conformation and kinetics wikipedia.org.

Table 2: Kinetic Properties of Human Deoxycytidine Kinase (dCK) with 1-(beta-d-arabinofuranosyl)cytosine

Phosphate Donor Vmax (pmol/min/mg) Km (µM) Vmax/Km
ATP 2,700 ± 200 0.8 ± 0.1 3,400
UTP 3,000 ± 300 110 ± 20 27

Data represents the phosphorylation of 1-(beta-d-arabinofuranosyl)cytosine by human dCK. Adapted from a study by Someya et al. nih.gov

Once Ara-CMP is formed, it is further phosphorylated to the diphosphate form, 1-(beta-d-arabinofuranosyl)cytosine diphosphate (Ara-CDP), by pyrimidine nucleoside monophosphate kinase, also known as UMP/CMP kinase (UMP-CMPK) nih.gov. Human UMP/CMPK has been shown to efficiently phosphorylate Ara-CMP nih.gov. This enzyme can utilize various nucleoside triphosphates as phosphate donors, with ATP and dATP being the most effective nih.gov.

The final phosphorylation step, the conversion of Ara-CDP to the active triphosphate metabolite Ara-CTP, is catalyzed by nucleoside diphosphate kinases (NDPKs) nih.gov. NDPKs are a family of enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate to a nucleoside diphosphate, thereby playing a crucial role in maintaining the intracellular balance of nucleoside triphosphates nih.gov.

Catabolic Pathways and Inactivation of 1-(beta-d-Arabinofuranosyl)cytosine

The intracellular concentration and therapeutic efficacy of 1-(beta-d-Arabinofuranosyl)cytosine are significantly influenced by several catabolic pathways that convert the active drug into inactive metabolites. These inactivation routes are key determinants of drug resistance. The primary enzymes involved in this process include cytidine (B196190) deaminase (CDA), deoxycytidylate deaminase (dCMPD), and 5'-nucleotidases.

Role of Cytidine Deaminase (CDA) in Deamination to 1-(beta-d-Arabinofuranosyl)uracil (Ara-U)

Cytidine deaminase (CDA) is a principal enzyme in the catabolism of 1-(beta-d-Arabinofuranosyl)cytosine. nih.govaacrjournals.org This enzyme catalyzes the irreversible hydrolytic deamination of 1-(beta-d-Arabinofuranosyl)cytosine, converting it into its inactive and non-toxic metabolite, 1-(beta-d-Arabinofuranosyl)uracil (Ara-U). aacrjournals.orgibl-america.comnih.gov This process is a major factor in drug inactivation and a significant mechanism of resistance to the compound. aacrjournals.orgdrugbank.com

CDA is involved in the pyrimidine salvage pathway, where it deaminates cytidine and deoxycytidine to uridine and deoxyuridine, respectively. nih.govwikipedia.org Its action on 1-(beta-d-Arabinofuranosyl)cytosine effectively removes the drug from the anabolic pathway that leads to its active triphosphate form. ibl-america.com Elevated expression and high activity levels of CDA have been strongly associated with resistance to 1-(beta-d-Arabinofuranosyl)cytosine in various cancer cells, particularly in acute myeloid leukemia (AML). nih.govaacrjournals.org For instance, carcinoma cell lines exhibit intrinsic resistance to the compound, which is linked to significantly higher CDA activity compared to sensitive leukemia cell lines. drugbank.com Conversely, lower CDA levels are associated with increased sensitivity to the drug and longer remission durations in AML patients. nih.gov Overexpression of CDA in non-DS myeloblasts, for example, is linked to increased resistance when compared to DS myeloblasts which have lower CDA levels. aacrjournals.org

The clinical relevance of CDA activity is underscored by studies showing that high CDA levels can lead to rapid systemic clearance of 1-(beta-d-Arabinofuranosyl)cytosine, thereby reducing its therapeutic window. aacrjournals.org Genetic variations and polymorphisms in the CDA gene can also influence its expression and activity, contributing to the wide interindividual variability observed in drug response and toxicity. bohrium.com

Enzymatic Deamination of 1-(beta-d-Arabinofuranosyl)cytosine by CDA

EnzymeSubstrateProductSignificanceClinical Relevance
Cytidine Deaminase (CDA)1-(beta-d-Arabinofuranosyl)cytosine1-(beta-d-Arabinofuranosyl)uracil (Ara-U)Primary pathway for inactivation. nih.govHigh CDA levels are associated with drug resistance and poorer clinical outcomes. aacrjournals.org
Deoxycytidylate Deaminase (dCMPD) Activity

Deoxycytidylate deaminase (dCMPD), also known as dCMP deaminase, is another enzyme that contributes to the inactivation of 1-(beta-d-Arabinofuranosyl)cytosine metabolites. While CDA acts on the parent nucleoside, dCMPD acts on the monophosphorylated form of the drug, 1-(beta-d-arabinofuranosyl)cytosine monophosphate (ara-CMP). nih.gov This enzyme deaminates ara-CMP to form 1-(beta-d-arabinofuranosyl)uracil monophosphate (ara-UMP), which is an inactive metabolite. nih.gov

Involvement of 5'-Nucleotidases

The 5'-nucleotidases are a group of enzymes that play a critical role in the inactivation of the monophosphorylated form of 1-(beta-d-Arabinofuranosyl)cytosine. nih.govmdpi.com Specifically, cytosolic 5'-nucleotidase II (NT5C2) catalyzes the dephosphorylation of ara-CMP, converting it back to the parent nucleoside, 1-(beta-d-Arabinofuranosyl)cytosine. nih.govnih.gov This reaction reverses the initial and rate-limiting activation step catalyzed by deoxycytidine kinase (dCK), effectively shunting the metabolite away from the pathway leading to the active triphosphate form. mdpi.com

This dephosphorylation step represents a key mechanism of drug resistance. nih.gov Increased expression or activity of NT5C2 can lead to reduced intracellular accumulation of the active metabolites of 1-(beta-d-Arabinofuranosyl)cytosine, thereby diminishing its cytotoxic effects. mdpi.comnih.gov The ratio of the activating enzyme dCK to the inactivating enzyme NT5C2 has been shown to be a significant determinant of intracellular 1-(beta-d-arabinofuranosyl)cytosine triphosphate (ara-CTP) levels and, consequently, cellular sensitivity to the drug. mdpi.comresearchgate.net Activating mutations in the NT5C2 gene have been identified in relapsed acute lymphoblastic leukemia, highlighting the enzyme's role in acquired chemotherapy resistance. nih.gov

Key Inactivating Enzymes in 1-(beta-d-Arabinofuranosyl)cytosine Metabolism

EnzymeActionEffect on 1-(beta-d-Arabinofuranosyl)cytosine
Cytidine Deaminase (CDA)Deaminates 1-(beta-d-Arabinofuranosyl)cytosine to Ara-UInactivation of the parent drug. nih.gov
Deoxycytidylate Deaminase (dCMPD)Deaminates ara-CMP to ara-UMPInactivation of the monophosphorylated metabolite. nih.gov
5'-Nucleotidase (NT5C2)Dephosphorylates ara-CMP to 1-(beta-d-Arabinofuranosyl)cytosineReverses the initial activation step. mdpi.comnih.gov

Interplay with Endogenous Deoxynucleotide Triphosphate (dNTP) Pools

The metabolic activation and cytotoxic activity of 1-(beta-d-Arabinofuranosyl)cytosine are intricately linked with the cellular pools of endogenous deoxynucleotide triphosphates (dNTPs). The balance of these pools, particularly dCTP and deoxythymidine triphosphate (dTTP), can significantly modulate the enzymes involved in the drug's metabolism through feedback mechanisms.

Negative Feedback by Deoxycytidine Triphosphate (dCTP) on dCK

The phosphorylation of 1-(beta-d-Arabinofuranosyl)cytosine to ara-CMP by deoxycytidine kinase (dCK) is the rate-limiting step in its metabolic activation. mdpi.com This crucial enzymatic step is subject to potent feedback inhibition by the end product of the deoxycytidine salvage pathway, deoxycytidine triphosphate (dCTP). mdpi.comnih.govresearchgate.net High intracellular concentrations of dCTP compete with 1-(beta-d-Arabinofuranosyl)cytosine for the active site of dCK, thereby reducing the rate of its phosphorylation and subsequent conversion to the active ara-CTP. nih.gov

This negative feedback loop is a critical determinant of cellular sensitivity to 1-(beta-d-Arabinofuranosyl)cytosine. nih.gov Tumor cells with high endogenous dCTP pools often exhibit resistance to the drug due to this feedback inhibition, which limits the formation of ara-CTP. nih.gov Conversely, depletion of dCTP pools, for instance through the inhibition of ribonucleotide reductase, can enhance the phosphorylation of 1-(beta-d-Arabinofuranosyl)cytosine by alleviating the feedback inhibition on dCK. nih.gov This interplay highlights the competitive dynamics between the endogenous nucleotide metabolism and the activation of nucleoside analog drugs.

Modulatory Effects of Other Nucleotides (e.g., dTTP)

Furthermore, the activity of dCK is also influenced by other nucleotides. While dCTP is the primary inhibitor, dTTP can also inhibit dCK, particularly at higher concentrations. yale.edu This complex regulation by different dNTPs ensures a balanced supply of precursors for DNA synthesis and repair. However, it also means that fluctuations in any of the dNTP pools can have cascading effects on the activation and efficacy of 1-(beta-d-Arabinofuranosyl)cytosine. The intricate cross-regulation between dNTP pools and the metabolic enzymes of 1-(beta-d-Arabinofuranosyl)cytosine underscores the complexity of its mechanism of action and the multifactorial nature of drug resistance.

Molecular and Cellular Effects of Ara-CTP

The pharmacological activity of 1-(beta-d-Arabinofuranosyl)cytosine, commonly known as cytarabine (B982) or Ara-C, is dependent on its intracellular conversion to its active triphosphate form, 1-β-D-arabinofuranosylcytosine triphosphate (Ara-CTP). patsnap.commedscape.com This active metabolite exerts its cytotoxic effects by interfering with cellular DNA synthesis. medscape.comwikipedia.orgnih.gov The primary mechanisms of action involve the inhibition of DNA polymerases and the incorporation of the analog into the DNA strand, leading to disruptions in DNA replication and repair. patsnap.comdrugbank.com

Inhibition of DNA Polymerases

Ara-CTP is a potent inhibitor of eukaryotic DNA polymerases, which are crucial for DNA replication and repair. nih.govdrugbank.com Its inhibitory action is a cornerstone of its antineoplastic effects.

Ara-CTP acts as a competitive inhibitor of DNA polymerase alpha, a key enzyme in DNA replication. drugbank.com It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the polymerase. The structural similarity between Ara-CTP and dCTP allows it to effectively vie for the active site of the enzyme, thereby hindering the initiation of DNA synthesis.

A critical aspect of Ara-C's cytotoxic mechanism is the termination of DNA chain elongation. patsnap.comnih.gov After its incorporation into a growing DNA strand, the arabinose sugar moiety of Ara-C, which differs from the deoxyribose of dCTP, creates a steric hindrance that impedes the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.comnih.gov This effectively halts further extension of the DNA chain. patsnap.comnih.govsigmaaldrich.com While a single incorporated Ara-CMP residue can slow down DNA synthesis, the presence of two consecutive Ara-CMP residues can act as a potent chain terminator. nih.gov

Beyond its role in halting DNA replication, Ara-C also affects DNA repair mechanisms. The incorporation of Ara-CMP into DNA can trigger cellular DNA damage responses. cancer.gov However, the cell's ability to repair this damage is compromised because Ara-CTP also inhibits DNA polymerases involved in repair synthesis, such as DNA polymerase beta. drugbank.com Furthermore, Ara-C has been shown to inhibit DNA ligase, an enzyme essential for joining DNA fragments during repair, by preventing the formation of the ligase-adenylate complex. nih.gov This dual action of inducing DNA damage while simultaneously suppressing repair pathways contributes significantly to its cytotoxicity. patsnap.comdrugbank.com

Incorporation into Deoxyribonucleic Acid (DNA)

A fundamental component of Ara-C's mechanism of action is its incorporation into the DNA of proliferating cells. drugbank.comnih.govnih.govaacrjournals.org The extent of Ara-CMP incorporation into DNA has been shown to be a significant predictor of cytotoxicity. nih.govnih.gov

The integration of Ara-CMP into the DNA helix introduces significant structural distortions. The arabinose sugar of Ara-C, with its 2'-hydroxyl group in the beta configuration, disrupts the normal B-form of DNA. nih.gov This alteration in the sugar pucker leads to a conformational change in the DNA backbone, which can affect the stability of the helix and its interactions with DNA binding proteins. These structural perturbations can create abnormal sites in the DNA that are not easily recognized by the cellular machinery, leading to stalled replication forks and the initiation of apoptotic pathways. patsnap.com

Interactive Data Tables

Table 1: Inhibition of Human DNA Polymerases by Ara-CTP

DNA PolymeraseKi (µM)Type of Inhibition
Alpha1.5Competitive
Beta7.6Competitive

Data synthesized from research on purified human DNA polymerases. nih.gov

Table 2: Effects of Ara-CMP Incorporation on DNA Synthesis

ParameterObservationConsequence
Chain Elongation Significantly slowed after incorporation of one Ara-CMP residue.Inhibition of DNA replication.
Chain Termination Appreciable termination after incorporation of two consecutive Ara-CMP residues.Potent halt of DNA synthesis.
DNA Repair Inhibition of DNA ligase and repair polymerases.Accumulation of DNA damage.

This table summarizes the multifaceted impact of Ara-CMP on DNA metabolic processes. nih.govnih.gov

Interference with DNA Synthesis and Replication Fork Progression

1-(beta-d-Arabinofuranosyl)cytosine (Ara-C) is a cytidine analogue that profoundly interferes with DNA synthesis and the progression of the replication fork. After cellular uptake, Ara-C is phosphorylated to its active triphosphate form, Ara-CTP. This active metabolite primarily exerts its cytotoxic effects by targeting DNA replication. umaryland.educancer.gov

The primary mechanism involves the competition of Ara-CTP with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. cancer.gov Once incorporated, the arabinose sugar of Ara-C, which differs structurally from the deoxyribose of dCTP, creates a steric hindrance. cancer.gov This structural anomaly impedes the ability of DNA polymerase to add the next nucleotide, thereby inhibiting DNA chain elongation. sigmaaldrich.com While it slows down rather than immediately terminating DNA synthesis, the presence of Ara-C within the DNA strand disrupts the normal replication process. umaryland.edu

Furthermore, the incorporation of Ara-C can destabilize the DNA duplex. umaryland.edu Studies using the SV40 DNA replication system have shown that Ara-C substitution can reduce the stability of the DNA, which may interfere with the binding of essential replication proteins. umaryland.edu

A significant consequence of the Ara-C-induced inhibition of DNA synthesis is the potential for reinitiation of replication in DNA segments that have already been duplicated within the same S phase. nih.gov This leads to the double replication of certain DNA segments, a phenomenon that can contribute to genetic instability. nih.gov This aberrant replication process highlights the profound disruption Ara-C causes to the highly regulated process of DNA synthesis.

Cell Cycle Dysregulation and Specificity

The cytotoxic action of 1-(beta-d-Arabinofuranosyl)cytosine is highly dependent on the cell cycle, exhibiting a marked specificity for cells actively synthesizing DNA. This specificity is a cornerstone of its pharmacological activity.

S-Phase Selectivity and Inhibition of DNA Synthesis

1-(beta-d-Arabinofuranosyl)cytosine is classified as a cell cycle phase-specific agent, with its primary activity occurring during the S phase, the period of active DNA replication. cancer.gov The drug's mechanisms, including the inhibition of DNA polymerase and incorporation into DNA, are intrinsically linked to the processes occurring during this phase. cancer.govsigmaaldrich.com Cells not in the S phase are significantly less susceptible to the effects of the compound. The cytotoxicity of Ara-C is directly correlated with the extent of its incorporation into DNA, which occurs exclusively during DNA synthesis.

Blockade of G1 to S Phase Progression

In addition to its effects within the S phase, 1-(beta-d-Arabinofuranosyl)cytosine can also impede the transition of cells from the G1 phase to the S phase. Research has shown that cells that survive an initial exposure to Ara-C can become temporarily blocked at the G1-S boundary. nih.gov This blockade contributes to the synchronization of a cell population, where surviving cells may then enter the S phase in a more coordinated manner upon removal of the drug or reduction in its concentration. nih.gov This effect is a critical consideration in understanding the drug's impact on cell population kinetics.

Effects on S to G2 Phase Passage Rate

The influence of 1-(beta-d-Arabinofuranosyl)cytosine extends to the latter parts of the cell cycle. Studies have demonstrated that Ara-C affects the rate at which cells transition from the S phase to the G2 phase. nih.gov In fact, the compound can have a more significant impact on the S to G2 passage than on the G1 to S transition. nih.gov The magnitude of this delay is dependent on the concentration and duration of exposure to Ara-C. nih.gov This suggests that the drug's major biological effects may occur during the late S phase and early G2 phase. nih.gov

Table 1: Summary of 1-(beta-d-Arabinofuranosyl)cytosine Effects on Cell Cycle Progression
Cell Cycle Phase/TransitionObserved EffectReference
G1 to S TransitionTemporary blockade in surviving cells nih.gov
S PhasePrimary phase of action; inhibition of DNA synthesis cancer.gov
S to G2 TransitionDelayed passage rate, dose-dependent effect nih.gov

Induction of Apoptosis

A primary mechanism through which 1-(beta-d-Arabinofuranosyl)cytosine eliminates targeted cells is by triggering apoptosis, or programmed cell death. This process is a key component of its cytotoxic activity. Ara-C has been shown to induce apoptosis in various cell lines, including human myeloid leukemia cells. sigmaaldrich.comnih.gov The induction of apoptosis can be stimulated and potentiated by other pharmacological agents, such as protein kinase inhibitors like staurosporine. nih.govnih.gov For instance, staurosporine has been observed to enhance Ara-C-related degradation of DNA into oligonucleosomal fragments, a hallmark of apoptosis, in HL-60 and U937 cell lines. nih.gov

Chromosomal Aberrations

The cytotoxic action of 1-(beta-d-Arabinofuranosyl)cytosine has been linked to its ability to induce chromosomal damage. nih.gov The inhibition of DNA synthesis and disruption of replication fork progression can lead to the formation of DNA strand breaks, which if not properly repaired, can manifest as chromosomal aberrations.

The types of aberrations induced by Ara-C are dependent on the cell cycle stage at the time of exposure. nih.gov

G1 Phase: While there is negligible damage in cells exposed during the G1 phase, treatment during this phase can result in chromosome-type aberrations, such as dicentric or ring chromosomes, observed later. nih.govnih.gov This is thought to be mediated by the induction of endonucleolytic proteins rather than direct DNA damage by Ara-C itself. nih.gov

S Phase: Exposure during the S phase primarily results in chromatid-type lesions and some exchanges. nih.gov

G2 Phase: In cells exposed during the G2 phase, both chromatid-type and chromosome-type lesions have been observed. nih.gov The initial lesions may be gaps that can later be converted into true breaks. nih.gov

The phenomenon of double replication induced by Ara-C is also a potential explanation for some of the chromosomal abnormalities observed. nih.gov

Table 2: Cell Cycle-Dependent Chromosomal Aberrations Induced by 1-(beta-d-Arabinofuranosyl)cytosine
Cell Cycle Phase of ExposurePrimary Type of AberrationReference
G1 PhaseChromosome-type aberrations (e.g., dicentrics, rings) nih.gov
S PhaseChromatid-type lesions and exchanges nih.gov
G2 PhaseChromatid-type and chromosome-type lesions nih.gov

Secondary Effects on Other Cellular Processes (e.g., RNA, Protein Synthesis)

While the primary cytotoxic mechanism of 1-(beta-d-Arabinofuranosyl)cytosine (ara-C) is the potent inhibition of DNA synthesis, its effects on other fundamental cellular processes such as RNA and protein synthesis are comparatively minimal. aacrjournals.org Early studies examining the incorporation of radioactive precursors into macromolecules demonstrated that ara-C strongly inhibits DNA synthesis while having a relatively slight effect on the synthesis of RNA or proteins. aacrjournals.orgnih.gov

The active metabolite, 1-beta-d-Arabinofuranosylcytosine 5'-triphosphate (ara-CTP), is the molecule responsible for the pharmacological activity of ara-C. Although ara-CTP is a structural analog of deoxycytidine triphosphate (dCTP) and cytidine triphosphate (CTP), its primary inhibitory action is directed at DNA polymerases. aacrjournals.org While there is potential for ara-CTP to compete with CTP for incorporation into RNA, this interaction is significantly less pronounced than its competitive inhibition of dCTP incorporation into DNA.

The table below summarizes the differential impact of ara-C on major cellular biosynthetic processes.

Cellular ProcessEffect of 1-(beta-d-Arabinofuranosyl)cytosinePrimary Mechanism
DNA Synthesis Strong Inhibition Competitive inhibition of DNA polymerase by ara-CTP and incorporation into DNA, leading to chain termination. nih.gov
RNA Synthesis Relatively Little Effect Minor inhibition of RNA polymerases and some potential for ara-CTP to be incorporated into RNA. nih.gov
Protein Synthesis Relatively Little Effect No direct major inhibition of the protein synthesis machinery has been reported. aacrjournals.orgnih.gov

This table illustrates the primary targeting of DNA synthesis by 1-(beta-d-Arabinofuranosyl)cytosine, with significantly less impact on RNA and protein synthesis.

In essence, the profound impact of ara-C on DNA replication overshadows its minor influence on transcription and translation. The cytotoxicity of the compound is therefore predominantly attributed to its ability to halt DNA elongation and repair, rather than a widespread disruption of cellular biosynthesis.

Modulation of Sialoglycoprotein Synthesis and Sialyltransferase Activity

Beyond its effects on nucleic acid synthesis, 1-(beta-d-Arabinofuranosyl)cytosine nucleotides can modulate the synthesis of sialoglycoproteins by inhibiting key enzymes in the sialylation pathway. This pathway is crucial for the formation of glycoproteins, which are integral to cell surface structure and signaling.

Research conducted on normal human diploid fibroblasts (WI-38 cells) has elucidated the specific inhibitory effects of ara-C metabolites on this process. The study revealed that both 1-beta-d-Arabinofuranosylcytosine 5'-monophosphate (ara-CMP) and 1-beta-d-Arabinofuranosylcytosine 5'-triphosphate (ara-CTP) interfere with sialoglycoprotein synthesis. Specifically, ara-CMP was shown to inhibit the activity of sialyltransferase in both intact cells and total cell homogenates.

Furthermore, the synthesis of a critical substrate for sialyltransferases, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-AcNeu), was competitively inhibited by ara-CTP. The enzymes responsible for both the synthesis and degradation of CMP-AcNeu were affected by ara-C nucleotides. As a result of this interference, cell cultures exposed to ara-C demonstrated decreased amounts of glycoprotein sialic acid, indicating that the intracellular concentrations of ara-C nucleotides are sufficient to impact these enzymatic systems.

The table below details the inhibitory actions of ara-C nucleotides on enzymes involved in sialoglycoprotein synthesis.

Enzyme/ProcessInhibitory NucleotideType of Inhibition
Sialyltransferase ara-CMPNot specified
CMP-AcNeu Synthesis ara-CTPCompetitive
CMP-AcNeu Hydrolysis ara-CTP, ara-CMPNot specified

This table summarizes the inhibitory effects of 1-(beta-d-Arabinofuranosyl)cytosine metabolites on key components of the sialoglycoprotein synthesis pathway.

Mechanisms of Preclinical Resistance to 1 Beta D Arabinofuranosyl Cytosine

Alterations in Cellular Uptake and Transport of 1-(beta-d-Arabinofuranosyl)cytosine

The entry of the hydrophilic molecule 1-(beta-d-arabinofuranosyl)cytosine into target cells is a critical first step for its cytotoxic activity and is primarily mediated by specialized nucleoside-specific membrane transport carriers. nih.gov The human equilibrative nucleoside transporter 1 (hENT1) is responsible for the majority of its influx into human leukemic blast cells. nih.gov

A primary mechanism of resistance involves the reduced expression or functional impairment of these transporters, particularly hENT1. nih.govnih.govnih.gov Studies have demonstrated a direct correlation between decreased hENT1 mRNA expression and in vitro resistance to 1-(beta-d-arabinofuranosyl)cytosine in acute myeloid leukemia (AML) cells. nih.gov In fact, AML patient samples classified as resistant to the compound in vitro expressed significantly lower levels of hENT1 mRNA compared to sensitive samples. nih.govresearchgate.net This deficiency in hENT1 has been linked to shorter disease-free survival in AML patients, underscoring its clinical relevance. nih.govnih.gov Bone marrow stromal cells can also induce resistance by secreting soluble factors that lead to the removal of hENT1 from the surface of leukemia cells, thereby reducing intracellular drug accumulation. nih.gov

Transporter Function in 1-(beta-d-Arabinofuranosyl)cytosine Uptake Alteration in Resistant Cells Clinical Correlation
hENT1Major transporter for influx into leukemic cells. nih.govDecreased mRNA expression and protein function. nih.govnih.govnih.govLower expression associated with in vitro resistance and shorter disease-free survival. nih.govnih.govnih.gov
hCNT3Concentrative nucleoside transporter involved in uptake. iiarjournals.orgNot as extensively studied as hENT1 in resistance.-

Dysregulation of Intracellular Metabolism and Activation Pathways

Once inside the cell, 1-(beta-d-arabinofuranosyl)cytosine must undergo a series of phosphorylation steps to be converted into its active triphosphate form, 1-β-D-arabinofuranosylcytosine 5′-triphosphate (ara-CTP). This metabolic activation is a finely tuned process, and its dysregulation is a central theme in the development of resistance.

The initial and rate-limiting step in the activation of 1-(beta-d-arabinofuranosyl)cytosine is its phosphorylation to 1-β-D-arabinofuranosylcytosine 5'-monophosphate (ara-CMP) by the enzyme deoxycytidine kinase (dCK). nih.govmdpi.com Consequently, a reduction in dCK activity or expression is a major mechanism of acquired resistance. nih.govnih.govnih.gov

Studies have shown that resistant AML cell lines exhibit a severe defect in the expression of dCK. nih.gov This decreased expression directly results in lower enzymatic activity, leading to diminished production of the active ara-CTP. nih.govnih.gov The correlation between dCK expression and sensitivity to the compound has been confirmed in vitro using bone marrow cells from AML patients. nih.gov

Mechanisms leading to reduced dCK function include:

Gene Mutations: Specific mutations within the dCK gene have been identified in resistant T-lymphoblast cell lines, leading to a complete loss of catalytic activity. nih.gov These mutations can occur in critical regions such as the ATP-binding domain. nih.gov

Downregulation of Expression: Acquired resistance in mantle cell lymphoma cells has been associated with a marked downregulation of both dCK mRNA and protein expression. nih.gov

Alternative Splicing: Inactive, alternatively spliced forms of dCK have been identified in leukemic blasts from patients with resistant AML, which are incapable of activating the drug. ashpublications.orgdntb.gov.ua

The inactivation of 1-(beta-d-arabinofuranosyl)cytosine and its monophosphate form is another critical pathway leading to resistance. Cytidine (B196190) deaminase (CDA) is a key enzyme that catalyzes the deamination of 1-(beta-d-arabinofuranosyl)cytosine into its inactive metabolite, 1-β-d-arabinofuranosyluracil (ara-U). aacrjournals.orgnih.gov

Increased levels and activity of CDA have been strongly implicated in both intrinsic and acquired resistance. aacrjournals.orgnih.gov Overexpression of the CDA gene has been shown to confer a high degree of resistance. aacrjournals.orgnih.gov For instance, non-Down syndrome myeloblasts, which are more resistant to the compound, have significantly higher CDA transcript levels compared to the more sensitive myeloblasts from Down syndrome patients. aacrjournals.orgnih.gov In some cases, resistant cells can secrete CDA into the extracellular environment, where it can inactivate the drug before it even enters the cell. aacrjournals.orgnih.gov

Similarly, deoxycytidylate deaminase (dCMPD) can deaminate the monophosphorylated form, ara-CMP, preventing its further conversion to the active triphosphate. The balance between the activating enzyme dCK and the catabolizing enzyme CDA is a crucial determinant of cellular sensitivity, with a lower dCK/CDA ratio correlating with increased resistance. aacrjournals.orgnih.gov

Enzyme Function Effect of Altered Activity in Resistance
Deoxycytidine Kinase (dCK)Phosphorylates 1-(beta-d-arabinofuranosyl)cytosine to its active form (rate-limiting step). nih.govmdpi.comDecreased expression or mutations lead to reduced activation and high resistance. nih.govnih.govnih.gov
Cytidine Deaminase (CDA)Deaminates and inactivates 1-(beta-d-arabinofuranosyl)cytosine to ara-U. aacrjournals.orgnih.govIncreased activity leads to enhanced drug inactivation and resistance. aacrjournals.orgnih.gov
Deoxycytidylate Deaminase (dCMPD)Deaminates the monophosphate form (ara-CMP), preventing activation.Increased activity contributes to resistance by depleting the pool of activated drug.

The active metabolite, ara-CTP, exerts its cytotoxic effect primarily by competing with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into newly synthesized DNA. nih.gov An increase in the intracellular pool of dCTP can therefore lead to resistance by outcompeting ara-CTP for binding to DNA polymerases. nih.gov

Resistant cell lines have been shown to have significantly different dCTP levels compared to their sensitive counterparts. nih.gov This mechanism of resistance, stemming from an expanded dCTP pool, has been observed in Chinese hamster fibroblast variants, where it conferred a joint resistance to both 1-(beta-d-arabinofuranosyl)cytosine and excess thymidine. nih.gov In some cellular contexts, a slight decrease in dCTP pools has been associated with enhanced metabolism and sensitivity to the drug. nih.gov

Modifications in DNA Synthesis and Repair Machinery

After its conversion to the active triphosphate form, ara-CTP is incorporated into DNA, where it inhibits DNA synthesis and induces DNA damage. nih.govmdpi.com Therefore, alterations in the cellular machinery responsible for DNA synthesis and repair can significantly impact sensitivity to the drug.

Furthermore, the cellular DNA damage response, particularly the DNA mismatch repair (MMR) pathway, can modulate the cytotoxic effects of 1-(beta-d-arabinofuranosyl)cytosine. ashpublications.org The MMR system is responsible for correcting errors that arise during DNA replication. ashpublications.org Dysfunction in certain components of the MMR pathway can confer resistance to the compound. ashpublications.org For example, the incorporation of the drug can create substrates that are recognized by MMR proteins, and alterations in this recognition and repair process can influence cell fate. Additionally, enzymes involved in the repair of specific DNA lesions, such as 8-oxoguanine DNA glycosylase (OGG1), can influence sensitivity, as its deficiency can lead to enhanced killing by the compound through the incorporation of ara-CTP opposite unrepaired DNA lesions. pnas.org

Drug Efflux Mechanisms

A significant mechanism of preclinical resistance to 1-(beta-d-Arabinofuranosyl)cytosine involves the active removal of the drug from cancer cells, a process mediated by drug efflux pumps. These pumps are typically transmembrane proteins that utilize energy, often from ATP hydrolysis, to transport various substrates, including chemotherapeutic agents, out of the cell. This reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects. The ATP-binding cassette (ABC) superfamily of transporters is prominently implicated in this form of resistance.

Several members of the ABC transporter family have been identified as contributors to resistance to 1-(beta-d-Arabinofuranosyl)cytosine in preclinical studies. Specifically, the high activity of proteins such as ABCC10 and ABCC11 has been shown to cause a significant efflux of cytarabine (B982) from the cell. aacrjournals.org Other ABC proteins, including MRP4, MRP5, and MRP8, have also been noted for their role in exporting cytarabine out of cancer cells. plos.org The overexpression of these transporter proteins can lead to multidrug resistance, a phenomenon where cancer cells become resistant to a variety of structurally and functionally diverse drugs. asco.org While P-glycoprotein (MDR1/ABCB1) is a well-studied drug efflux pump associated with multidrug resistance to many natural product drugs, its direct role in the efflux of 1-(beta-d-Arabinofuranosyl)cytosine is less established in some contexts. aacrjournals.orgasco.org

The development of resistance through drug efflux is a complex process. It can be an intrinsic characteristic of the cancer cells or acquired after exposure to chemotherapeutic agents. The increased expression of these efflux pumps is a key factor in reducing the intracellular accumulation and retention of 1-(beta-d-Arabinofuranosyl)cytosine, thereby limiting its therapeutic efficacy. nih.gov

Table 1: ABC Transporters Implicated in 1-(beta-d-Arabinofuranosyl)cytosine Efflux

Transporter Gene Name Substrate(s) Impact on Resistance
ABCC4 ABCC4 1-(beta-d-Arabinofuranosyl)cytosine Increased efflux leads to reduced intracellular drug concentration and resistance. plos.org
ABCC5 ABCC5 1-(beta-d-Arabinofuranosyl)cytosine Enhanced export of the drug from cancer cells contributes to resistance. plos.org
ABCC10 ABCC10 1-(beta-d-Arabinofuranosyl)cytosine High activity results in significant pumping of the drug out of the cell. aacrjournals.org
ABCC11 ABCC11 1-(beta-d-Arabinofuranosyl)cytosine Overexpression is associated with increased drug efflux and resistance. aacrjournals.org
ABCG2 ABCG2 Doxorubicin (B1662922), 5-fluorouracil, Oxaliplatin While a key player in multidrug resistance, its specific role in 1-(beta-d-Arabinofuranosyl)cytosine efflux is an area of ongoing research. nih.gov

Overexpression of Ribonucleotide Reductase Subunit M1 (RRM1)

Another critical mechanism of preclinical resistance to 1-(beta-d-Arabinofuranosyl)cytosine is the overexpression of the large subunit of ribonucleotide reductase, known as Ribonucleotide Reductase Subunit M1 (RRM1). Ribonucleotide reductase is a key enzyme responsible for the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. This process is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), which are the essential building blocks for DNA synthesis and repair. nih.gov

The active metabolite of 1-(beta-d-Arabinofuranosyl)cytosine, ara-CTP, exerts its cytotoxic effect primarily by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA. An increase in the intracellular pool of dCTP can therefore competitively inhibit the incorporation of ara-CTP, leading to drug resistance.

Overexpression of RRM1 leads to an increased activity of ribonucleotide reductase, which in turn elevates the cellular pools of dNTPs, including dCTP. This expansion of the dCTP pool creates a competitive environment that hinders the incorporation of ara-CTP into the DNA of cancer cells. researchgate.net Consequently, the cytotoxic efficacy of 1-(beta-d-Arabinofuranosyl)cytosine is diminished.

Numerous preclinical studies have demonstrated a strong correlation between elevated RRM1 expression and resistance to nucleoside analogs like gemcitabine, which shares a similar mechanism of action with 1-(beta-d-Arabinofuranosyl)cytosine. nih.govnih.govnih.gov In vitro and in vivo models have shown that cancer cells with acquired resistance to these drugs often exhibit significantly increased levels of RRM1 mRNA and protein. aacrjournals.orgaacrjournals.org Conversely, the downregulation of RRM1 expression, for instance through the use of specific small interfering RNA (siRNA), has been shown to sensitize resistant cancer cells to the cytotoxic effects of these drugs. nih.govnih.gov This highlights the pivotal role of RRM1 as a determinant of sensitivity to 1-(beta-d-Arabinofuranosyl)cytosine and related compounds.

Table 2: Impact of RRM1 Expression on Cellular Response to Nucleoside Analogs

RRM1 Expression Level Intracellular dCTP Pool ara-CTP Incorporation into DNA Cellular Sensitivity
Low Normal High Sensitive
High Increased Low (due to competition) Resistant plos.org

Derivatives and Prodrug Strategies for 1 Beta D Arabinofuranosyl Cytosine Research

Design Principles for Improved Pharmacological Profiles and Delivery

The primary goal in designing derivatives of 1-(beta-d-Arabinofuranosyl)cytosine is to create prodrugs with superior pharmacological properties. A key principle is to modify the parent molecule to improve its stability, cellular uptake, and pharmacokinetic profile. One major challenge with ara-C is its rapid inactivation by cytidine (B196190) deaminase, which converts it to the inactive metabolite, uracil arabinoside. Therefore, a primary design strategy involves modifying the N4-amino group of the cytosine ring to protect it from deamination.

Another significant limitation of ara-C is its hydrophilicity, which restricts its ability to cross cell membranes and necessitates intravenous administration. To address this, a common design principle is to increase the lipophilicity of the molecule. This is often achieved by attaching lipid moieties, such as fatty acids or alkyl chains, to the ara-C molecule. These lipophilic derivatives can better penetrate the lipid bilayers of cell membranes, potentially leading to increased intracellular drug concentrations.

Furthermore, enhancing the oral bioavailability of ara-C is a major objective. This is approached by designing prodrugs that can be absorbed from the gastrointestinal tract and then bioconverted to the active ara-C in the body. Strategies to achieve this include the attachment of moieties that can exploit specific transport mechanisms in the gut, such as amino acid transporters. The overarching aim of these design principles is to create derivatives that offer a longer duration of action, improved efficacy, and more convenient administration routes.

Lipophilic Derivatives of 1-(beta-d-Arabinofuranosyl)cytosine

N4-alkyl derivatives represent a significant class of lipophilic ara-C prodrugs designed for improved therapeutic performance. By attaching long alkyl chains to the N4-position of the cytosine ring, these derivatives exhibit increased lipophilicity and resistance to deamination.

N4-Hexadecyl-1-(beta-d-Arabinofuranosyl)cytosine (NHAC) is a lipophilic derivative of ara-C that has demonstrated strong antitumor activity. nih.gov Pharmacokinetic studies have shown that NHAC is highly protected against deamination in human plasma. mdpi.com After a 4-hour incubation at 37°C, only 2% of NHAC was converted to the inactive ara-U, whereas over 80% of ara-C was deaminated under the same conditions. mdpi.com In vitro studies with human blood revealed that NHAC is transferred from liposomes to plasma proteins, particularly albumin and high- and low-density lipoproteins, as well as to erythrocytes and leukocytes. mdpi.com The cellular uptake of NHAC in human leukemic cell lines K-562 and U-937 was found to be up to 16- and 5-fold greater, respectively, compared to ara-C. mdpi.com This increased uptake is independent of nucleoside transport mechanisms. mdpi.com NHAC also exhibits a depot effect within cell membranes, leading to longer intracellular half-lives compared to the parent drug. mdpi.com

N4-Octadecyl-1-(beta-d-Arabinofuranosyl)cytosine (NOAC) is another potent N4-alkyl derivative of ara-C. nih.gov It has shown significant antitumor activity against both leukemias and solid tumors in preclinical models. nih.gov Pharmacokinetic studies in mice have revealed that NOAC has a substantially longer terminal half-life in blood compared to ara-C. nih.gov After intravenous administration, the mean residence time of NOAC was 3.5 hours in plasma and 6 hours in whole blood. nih.gov Although the oral bioavailability of unchanged NOAC is relatively low (1.1% from plasma and 12.9% from whole blood), the absorbed amount is sufficient for excellent cytotoxic activity in murine leukemia and human xenograft models. nih.gov In vitro studies on clonogenic human tumor cells showed that liposomal NOAC had significantly better activity compared to several clinically used anticancer drugs. nih.gov Furthermore, NOAC was found to be less toxic than ara-C and doxorubicin (B1662922) in a hematopoietic stem cell assay, suggesting a favorable therapeutic window. nih.gov

DerivativeKey Research Findings
NHAC Highly resistant to deamination in human plasma (only 2% conversion to ara-U in 4 hours). mdpi.com Up to 16-fold increased cellular uptake in K-562 cells compared to ara-C. mdpi.com Exhibits a depot effect in cell membranes, leading to a longer intracellular half-life. mdpi.com
NOAC Potent antitumor activity against leukemias and solid tumors. nih.gov Longer terminal half-life in blood compared to ara-C. nih.gov Orally active despite low bioavailability of the unchanged drug. nih.gov Less toxic to hematopoietic stem cells than ara-C. nih.gov

Acylating the N4-amino group of ara-C with fatty acids is another effective strategy to increase its lipophilicity and overcome some of its pharmacological limitations. A series of N4-acyl derivatives with long-chain saturated fatty acids have been found to be highly active against murine leukemia L1210. nih.gov These derivatives were superior to ara-C, exhibiting strong activity at smaller dosages and resistance to cytidine deaminase. nih.gov

Among the most active in this class are N4-stearoyl-1-beta-d-arabinofuranosylcytosine and N4-behenoyl-1-beta-d-arabinofuranosylcytosine . nih.gov The synthesis of various fatty acyl ester derivatives of cytarabine (B982) has been explored with the goal of improving cellular uptake and achieving a longer duration of action. youtube.com For instance, a 2',5'-dimyristoyl derivative of cytarabine was found to significantly inhibit the growth of CCRF-CEM cells. youtube.com The derivatization of ara-C with fatty acids can modulate the affinity of the drug for the lipid environment of biological membranes. wikipedia.org A fatty acyl di-cytarabine prodrug, Ara-R-Ara, synthesized by conjugating suberoyl chloride to cytarabine, showed higher membrane permeability and a lower IC50 in HL60 and K562 cells compared to pure cytarabine. scbt.com

Specific research findings on Cholesteryloxycarbonyl-Glycyl Derivatives of 1-(beta-d-Arabinofuranosyl)cytosine, including COCG-Ara-C, were not available in the searched literature.

Phosphate (B84403) and Amino Acid Derivatives of 1-(beta-d-Arabinofuranosyl)cytosine

Modification of the 5'-hydroxyl group of the arabinose sugar with phosphate or amino acid moieties represents another important prodrug strategy for ara-C.

Phosphate derivatives , such as 1-beta-D-Arabinofuranosylcytosine-5'-stearylphosphate (also known as cytarabine ocfosfate or stearyl-ara-CMP), have been developed as lipophilic, orally active prodrugs that are resistant to deamination. sonar.ch

Amino acid derivatives have been synthesized to exploit intestinal amino acid and peptide transporters to improve oral bioavailability. A series of 5'-amino acid ester derivatives of ara-C were synthesized to target the intestinal oligopeptide transporter 1 (PepT1). nih.govnih.gov Among these, the 5'-valyl prodrug demonstrated the highest permeability across Caco-2 cells. nih.govnih.gov In rats, the oral absolute bioavailability of ara-C was 60.0% after administration of the 5'-valyl prodrug, compared to 21.8% for ara-C itself. nih.govnih.gov This significant increase in oral bioavailability was attributed to PepT1-mediated absorption and increased metabolic stability. nih.govnih.gov Another study synthesized a peptidyl prodrug, D-Val-Leu-Lys-ara-C , designed to be a selective substrate for plasmin. This derivative protected the amino group of ara-C from deamination, leading to a prolonged half-life, and showed significantly higher antiproliferative efficiency against L1210 leukemic cells compared to ara-C.

Orally Bioavailable Prodrugs (e.g., Cytarabine Ocfosfate)

A significant goal in the development of ara-C derivatives is to create orally bioavailable forms to replace the need for intravenous administration. Cytarabine ocfosfate (also known as YNK01 or stearyl-ara-CMP) is a lipophilic prodrug of ara-C that is resistant to deoxycytidine deaminase and can be administered orally.

Clinical pharmacology studies in patients with hematological malignancies have provided insights into the pharmacokinetic profile of this orally administered prodrug. sonar.ch Following a single oral dose, cytarabine ocfosfate, its active metabolite ara-C, and its inactive metabolite ara-U were detectable in the plasma for at least 72 hours. sonar.ch The plasma ara-C level increased slowly, reaching a peak concentration at approximately 13.3 hours, and persisted longer in the plasma compared to subcutaneous ara-C administration. sonar.ch Pharmacokinetic evaluations suggest that cytarabine ocfosfate is absorbed in the distal small intestine and taken up by hepatocytes, where it is metabolized to release ara-C into systemic circulation over a prolonged period, mimicking a continuous intravenous infusion.

ProdrugAdministration RouteKey Pharmacokinetic Findings
5'-Valyl-ara-C OralAbsolute bioavailability of ara-C increased to 60.0% in rats (compared to 21.8% for oral ara-C). nih.govnih.gov Utilizes intestinal oligopeptide transporter 1 (PepT1) for absorption. nih.govnih.gov
Cytarabine Ocfosfate OralLong plasma half-life of the prodrug (approx. 32 hours). sonar.ch Sustained release of ara-C, mimicking continuous intravenous infusion. Detectable in plasma for at least 72 hours after a single dose. sonar.ch

Radiolabeled Analogs as Research Tools (e.g., 1-(2'-deoxy-2'-¹⁸F-fluoro-beta-d-arabinofuranosyl)cytosine as a PET Tracer)

The development of radiolabeled analogs of 1-(beta-d-arabinofuranosyl)cytosine has introduced powerful tools for non-invasive in vivo imaging, particularly in the field of molecular imaging with Positron Emission Tomography (PET). These tracers allow for the real-time visualization and quantification of biological processes at the cellular and molecular level.

A notable example is the fluorine-18 (¹⁸F) labeled analog, 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-d-arabinofuranosyl)cytosine ([¹⁸F]FAC). [¹⁸F]FAC is a PET tracer that has been instrumental in imaging gene expression, specifically the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene. nih.gov The HSV1-tk gene is a widely used reporter gene in gene therapy research. Cells that express this gene can selectively trap specific radiolabeled probes.

When administered, ¹⁸F-labeled cytidine analogs like 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-d-arabinofuranosyl)-5-iodocytosine ([¹⁸F]FIAC) can be used to monitor the activity of the HSV1-tk enzyme. nih.gov Research in mouse models with sarcoma has demonstrated the feasibility of using [¹⁸F]FIAC as a PET radiotracer for imaging HSV1-tk gene expression. nih.gov Studies have compared its efficacy to other thymidine analogs such as 2'-deoxy-2'-[¹⁸F]fluoro-5-iodo-1-β-d-arabinofuranosyluracil ([¹⁸F]FIAU) and 2'-deoxy-2'-[¹⁸F]fluoro-5-ethyl-1-β-d-arabinofuranosyluracil ([¹⁸F]FEAU). nih.gov

The distribution profile of [¹⁸F]FIAC has been shown to be similar to that of [¹⁸F]FIAU. nih.gov Following administration in tumor-bearing mice, analysis of radioactive metabolites revealed that a significant portion of the tracer is metabolized. For instance, 30 minutes after injection of [¹⁸F]FIAC, only 4% of the radioactivity in the urine was intact [¹⁸F]FIAC. The primary metabolites included [¹⁸F]FAC (24%), [¹⁸F]FIAU (48%), and 1-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)uracil ([¹⁸F]FAU) (2%). nih.gov The high radioactivity observed in the kidneys and urine for these tracers suggests that they and their metabolites are primarily excreted through the urinary system. nih.gov

The ability to visualize the location and level of HSV1-tk gene expression provides a powerful method for assessing the delivery and efficacy of gene therapy vectors. This non-invasive imaging technique allows for repeated measurements over time in the same subject, offering significant advantages over traditional methods that require tissue biopsies.

Below is a data table summarizing the key radiolabeled analogs discussed:

Compound NameAbbreviationIsotopeImaging ModalityResearch Application
1-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)cytosine[¹⁸F]FAC¹⁸FPETMetabolite in gene expression imaging studies.
1-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)-5-iodocytosine[¹⁸F]FIAC¹⁸FPETImaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression. nih.gov
2'-deoxy-2'-fluoro-5-iodo-1-beta-d-arabinofuranosyluracil[¹⁸F]FIAU¹⁸FPETComparative probe for HSV1-tk gene imaging. nih.gov
2'-deoxy-2'-fluoro-5-ethyl-1-beta-d-arabinofuranosyluracil[¹⁸F]FEAU¹⁸FPETComparative probe for HSV1-tk gene imaging. nih.gov
1-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)uracil[¹⁸F]FAU¹⁸FPETMetabolite in gene expression imaging studies. nih.gov

Advanced Delivery Systems for 1 Beta D Arabinofuranosyl Cytosine in Preclinical Models

Liposomal Formulations for Sustained Release and Enhanced Efficacy

Liposomes, microscopic vesicles composed of a lipid bilayer, have been extensively investigated as carriers for 1-(beta-d-arabinofuranosyl)cytosine. nih.gov They offer the ability to encapsulate hydrophilic drugs like 1-(beta-d-arabinofuranosyl)cytosine in their aqueous core, thereby protecting them from premature degradation and controlling their release.

Conventional Liposomal Encapsulation and Characteristics

Conventional liposomes are typically composed of phospholipids (B1166683) and cholesterol. The encapsulation of 1-(beta-d-arabinofuranosyl)cytosine within these vesicles can significantly alter its pharmacokinetic properties. Preclinical studies have demonstrated that liposomal encapsulation can prolong the drug's circulation time and lead to a sustained-release profile. nih.govdntb.gov.ua For instance, a liposomal formulation of 1-(beta-d-arabinofuranosyl)cytosine, known as DepoCyt, is composed of lipid nanoparticles that allow for a gradual release of the drug after administration, prolonging its exposure in the cerebrospinal fluid. nih.gov

A specific formulation, CPX-351, is a liposomal encapsulation of 1-(beta-d-arabinofuranosyl)cytosine and daunorubicin (B1662515) at a synergistic 5:1 molar ratio. nih.govascopubs.orgtandfonline.com These liposomes have a mean diameter of approximately 107 nm and a net negative surface charge. researchgate.net The lipid bilayer is composed of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio, which results in a high phase transition temperature, keeping the liposome (B1194612) in a gel phase at body temperature and ensuring the maintenance of the synergistic drug ratio in vivo for over 24 hours. researchgate.net Preclinical studies in animal models have shown that this formulation leads to superior antileukemic activity compared to the free drug combination. ascopubs.org The preferential uptake of these liposomes by leukemia cells may also help in overcoming multidrug resistance mechanisms. researchgate.net

Characteristics of a Conventional Liposomal 1-(beta-d-Arabinofuranosyl)cytosine Formulation (CPX-351)
CharacteristicValueReference
Mean Diameter107 nm researchgate.net
Zeta Potential-33 mV researchgate.net
Lipid Composition (molar ratio)DSPC:DSPG:Cholesterol (7:2:1) researchgate.net
Phase Transition Temperature55.3 °C researchgate.net
Entrapped Volume1.5 µL/µmol lipid researchgate.net

Long-Circulating ("Stealth") Liposomes and Pharmacokinetic Modulation

To overcome the rapid clearance of conventional liposomes by the mononuclear phagocyte system (MPS), "stealth" liposomes have been developed. nih.gov These are typically achieved by coating the liposome surface with hydrophilic polymers, most commonly polyethylene (B3416737) glycol (PEG). nih.govbiochempeg.com This PEGylated surface creates a steric barrier that reduces opsonization and subsequent uptake by macrophages, thereby prolonging the circulation time of the liposomes in the bloodstream. nih.govnih.gov

Preclinical studies have shown that PEGylated liposomal formulations of chemotherapeutic agents can significantly extend their blood-circulation time. nih.gov This prolonged circulation increases the likelihood of the liposomes accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov While specific preclinical pharmacokinetic data for PEGylated liposomal 1-(beta-d-arabinofuranosyl)cytosine is an area of ongoing research, the principle has been well-established with other drugs like doxorubicin (B1662922), where PEGylated liposomes have shown a longer distribution half-life, a smaller volume of distribution, and reduced clearance in both animal and human studies. nih.gov This pharmacokinetic modulation is critical for enhancing drug delivery to the tumor site while minimizing systemic toxicity. cancernetwork.com

Liposomal Formulations of Lipophilic 1-(beta-d-Arabinofuranosyl)cytosine Derivatives

A significant challenge with encapsulating the hydrophilic 1-(beta-d-arabinofuranosyl)cytosine in liposomes is its potential for rapid leakage from the aqueous core. To address this, lipophilic derivatives or prodrugs of 1-(beta-d-arabinofuranosyl)cytosine have been synthesized. nih.govmdpi.com These derivatives can be incorporated into the lipid bilayer of the liposomes, leading to more stable formulations with higher drug loading and controlled release. nih.gov

Several N4-acyl and N4-alkyl derivatives of 1-(beta-d-arabinofuranosyl)cytosine have been developed and evaluated in preclinical models. nih.gov For example, N4-octadecyl-ara-C (NOAC) is a highly lipophilic derivative that is extremely resistant to deamination. nih.gov Liposomal formulations of NOAC have demonstrated excellent antitumor activity in murine tumor models. nih.gov Another approach involves conjugating 1-(beta-d-arabinofuranosyl)cytosine with fatty acids, such as myristic acid and stearic acid, to create trimyristoyl cytarabine (B982) and tristearoyl cytarabine. mdpi.com These lipophilic derivatives have shown an enhanced ability to penetrate phospholipid monolayers, suggesting a greater interaction with cell membranes. mdpi.com In the murine L1210 leukemia model, liposomal formulations of N4-octadecyl-AraC (AraC-Ocd) and 5'-O-(1-octadecyl-rac-glycero-3-phospho)-1-β-d-arabinofuranosylcytosine (Ocd-GroP-AraC) have shown high antileukemic effects when administered both orally and parenterally. nih.gov

Preclinical Efficacy of Liposomal Lipophilic 1-(beta-d-Arabinofuranosyl)cytosine Derivatives in L1210 Murine Leukemia Model
CompoundAdministration RouteOutcomeReference
AraC-Ocd (NOAC)Oral83% to 100% of treated animals cured nih.gov
Ocd-GroP-AraCOral83% to 100% of treated animals cured nih.gov
AraC-Ocd (NOAC)ParenteralHigh antileukemic effects nih.gov
Ocd-GroP-AraCParenteralHigh antileukemic effects nih.gov

Polymeric Nanoparticles and Controlled Release Approaches

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm, in which a drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. nih.govmdpi.com These nanoparticles offer several advantages for drug delivery, including the ability to protect the drug from degradation, control its release, and target it to specific tissues. ecancer.orgresearchgate.net

For 1-(beta-d-arabinofuranosyl)cytosine, nanoparticles made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) have been investigated. nih.gov A modified nanoprecipitation method has been used to prepare 1-(beta-d-arabinofuranosyl)cytosine-loaded PLGA nanoparticles, which have demonstrated a sustained release of the drug for up to 24 hours with a Fickian diffusion mechanism. nih.govresearchgate.net In one study, the drug entrapment efficiency of nanoparticles was approximately 90.2%, and the in-vitro release profile showed a prolonged release over 16 hours. academicjournals.org Another study reported the formulation of 1-(beta-d-arabinofuranosyl)cytosine nanoparticles by emulsion polymerization using a methacrylic acid copolymer, with particle sizes ranging from 400-800 nm and a sustained release of up to 30 hours. researchgate.net These polymeric nanoparticle systems aim to reduce the side effects associated with frequent dosing by providing a more constant and prolonged drug exposure. researchgate.net

Hydrogel-Based Delivery Systems for Localized Release

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. nih.govnih.gov They are attractive for localized drug delivery because they can be injected as a liquid and then form a gel at the target site, creating a depot for the sustained release of an encapsulated drug. nih.govresearchgate.net This approach can minimize systemic toxicity while maintaining a high local concentration of the therapeutic agent. nih.gov

Injectable, biodegradable hydrogels have been explored as delivery systems for chemotherapeutics, including 1-(beta-d-arabinofuranosyl)cytosine. nih.gov These systems can be designed to be sensitive to various stimuli, such as temperature or pH, allowing for controlled drug release. nih.gov Preclinical studies have shown that hydrogel-based delivery systems can provide a sustained release of drugs, making them a promising platform for localized cancer therapy. nih.govfrontiersin.org While specific preclinical data on 1-(beta-d-arabinofuranosyl)cytosine-releasing hydrogels is an area of active investigation, the technology holds promise for applications such as intratumoral or postoperative local therapy. nih.govfrontiersin.org

Strategies for Enhanced Delivery Across Biological Barriers (e.g., Blood-Brain Barrier)

The blood-brain barrier (BBB) is a major obstacle to the effective treatment of central nervous system (CNS) malignancies, as it severely restricts the passage of most chemotherapeutic agents, including 1-(beta-d-arabinofuranosyl)cytosine, into the brain. escholarship.orgnih.gov Various strategies are being investigated in preclinical models to enhance the delivery of drugs across the BBB. nih.govresearchgate.net

Nanoparticle-based delivery systems are a promising approach. mdpi.com The surface of nanoparticles can be modified with ligands that bind to receptors on the BBB, facilitating receptor-mediated transcytosis. mdpi.com For instance, PEGylated polystyrene nanoparticles with sizes below 200 nm have shown improved accumulation in the brain in vivo. nih.gov Additionally, liposomes have been explored for CNS drug delivery. For example, redox-sensitive liposomes dual-targeted to bone and CD44 have been developed for the treatment of acute myelogenous leukemia, with the aim of reaching tumor stem cells in the bone marrow. nih.gov Preclinical studies with pegylated liposomal doxorubicin have also suggested its ability to cross the BBB and induce remission in CNS tumors. nih.gov Other invasive techniques being explored include transient disruption of the BBB using osmotic agents like mannitol (B672) or focused ultrasound, and direct administration into the CNS via intracerebroventricular or intrathecal infusion. nih.govnih.gov

Preclinical Research Methodologies and Model Systems for 1 Beta D Arabinofuranosyl Cytosine

In Vitro Cellular Models

Leukemia Cell Lines (e.g., L1210, U-937, HL-60, K562, Daudi Cells)

The study of 1-(beta-d-Arabinofuranosyl)cytosine (also known as ara-C or cytarabine) in preclinical research heavily relies on a variety of established leukemia cell lines. These in vitro models are instrumental in elucidating the compound's mechanisms of action, metabolism, and pathways of resistance.

Human myeloid leukemia cell lines, including HL-60 and U-937, have been used to demonstrate that ara-C can induce apoptosis and affect proto-oncogene expression. In U-937 cells, ara-C has been shown to inhibit proliferation and the expression of the c-myc proto-oncogene in a manner that is dependent on both concentration and time. uwa.edu.au Furthermore, it was observed to increase the expression of c-fos, another proto-oncogene, suggesting a potential link between its effects on gene expression and the induction of cellular differentiation or the inhibition of proliferation. uwa.edu.au In the HL-60 human promyelocytic leukemia cell line, studies have demonstrated a strong correlation between the incorporation of ara-C into DNA and the loss of the cells' ability to form colonies, indicating that this incorporation is a key event leading to cell death. nih.gov

The K562 human myeloblastic leukemia cell line has been utilized in studies investigating the potentiation of ara-C's cytotoxic effects. Research has shown that the antibiotic cadeguomycin (B1496063) can significantly enhance the cytotoxicity of ara-C in K562 cells. cellosaurus.org This enhancement is associated with increased cellular uptake of ara-C, greater formation of its active triphosphate metabolite (ara-CTP), and increased incorporation into nucleic acids. cellosaurus.org Specifically, treatment with cadeguomycin led to a roughly tenfold increase in the intracellular levels of ara-C diphosphate (B83284) and triphosphate. cellosaurus.org

The murine leukemia cell line L1210 has been a cornerstone in ara-C research for decades. Studies with L1210 cells have been fundamental in understanding the compound's metabolism and its impact on DNA synthesis. nih.govsigmaaldrich.com Research has shown a direct relationship between the incorporation of ara-C into L1210 DNA and the loss of the cells' clonogenic survival. nih.gov These cells have also been used to explore how other agents, such as hydroxyurea, can increase the activation of ara-C to its active triphosphate form, ara-CTP. researchgate.net

Resistance to ara-C is a significant area of investigation. Cell lines derived from a patient with acute lymphoblastic leukemia before and after developing resistance to high-dose ara-C therapy provided a model to study resistance mechanisms. These studies revealed that resistance was not due to decreased transport of the drug into the cells or differences in the cell cycle, but was strongly associated with a marked reduction in the activity of the enzyme deoxycytidine kinase, which is crucial for the activation of ara-C. uwa.edu.aunih.gov This led to significantly lower levels of intracellular ara-CTP in the resistant cells compared to the sensitive parent cells. uwa.edu.aunih.gov

Cell LineCell TypeKey Research Findings for 1-(beta-d-Arabinofuranosyl)cytosine
L1210Murine Leukemia- Metabolism and incorporation into DNA are linked to cell death. nih.govnih.gov
  • Hydroxyurea enhances the formation of the active metabolite, ara-CTP. researchgate.net
  • U-937Human Histiocytic Lymphoma- Inhibits proliferation and c-myc expression. uwa.edu.au
  • Increases c-fos expression. uwa.edu.au
  • HL-60Human Promyelocytic Leukemia- Incorporation of ara-C into DNA correlates with loss of clonogenicity. nih.gov
    K562Human Myelogenous Leukemia- Cytotoxicity is enhanced by cadeguomycin, which increases ara-C uptake and ara-CTP formation. cellosaurus.org

    Solid Tumor Cell Lines and Xenograft Models

    While 1-(beta-d-Arabinofuranosyl)cytosine is most noted for its efficacy against hematological malignancies, its activity has also been evaluated in various solid tumor models. In vitro studies using a human tumor colony-forming assay tested ara-C against 55 human tumors of different types. The results showed that ara-C was most active against lung tumors and melanomas, with 3 of 8 lung tumors and 6 of 8 melanomas showing sensitivity, defined as at least a 70% inhibition of colony formation. nih.gov However, it displayed little to no activity against breast cancer, colon cancer, and the majority of ovarian cancers tested in this assay. nih.gov

    In vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have also been employed. One study evaluated the antitumor activity of cytarabine (B982) ocfosfate, a derivative of ara-C, against human colorectal, gastric, and lung adenocarcinoma xenografts. This derivative demonstrated higher therapeutic efficacy against colorectal adenocarcinoma xenografts compared to the other tumor types. nih.gov Notably, the study found that cytarabine ocfosfate was more effective against three out of four human colorectal adenocarcinoma xenografts than 1-(beta-d-Arabinofuranosyl)cytosine itself. nih.gov

    Derivatives of ara-C continue to be explored in solid tumor models. For instance, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC), a deoxycytidine analog, has shown potent anti-proliferative effects in vitro against pancreatic and ovarian cancer cell lines. nih.govresearchgate.net In vivo, this analog significantly inhibited the growth of human pancreatic tumor xenografts and was highly effective against ovarian peritoneal carcinomatosis in mice. nih.govresearchgate.net

    Model SystemTumor TypeKey Research Findings for 1-(beta-d-Arabinofuranosyl)cytosine or its Derivatives
    Human Tumor Colony-Forming Assay (In Vitro)Various Solid Tumors- Ara-C showed activity against lung tumors and melanomas. nih.gov
  • Ara-C was largely inactive against breast, colon, and ovarian cancers. nih.gov
  • Nude Mouse Xenograft (In Vivo)Human Colorectal Adenocarcinoma- The derivative cytarabine ocfosfate showed significant antitumor activity. nih.gov
  • Cytarabine ocfosfate was more effective than ara-C in this model. nih.gov
  • Nude Mouse Xenograft (In Vivo)Human Pancreatic and Ovarian Tumors- The derivative 4'-thio-FAC showed significant antitumor activity and induced tumor regression. nih.govresearchgate.net

    Primary Cell Models (e.g., Myeloblasts, Fibroblasts)

    Primary cells, which are isolated directly from tissues, provide a model system that can more closely mimic the physiological environment compared to established cell lines. The study of 1-(beta-d-Arabinofuranosyl)cytosine has utilized primary cells such as myeloblasts from patients and fibroblasts from animal models.

    Fibroblasts have also been used to study the effects of ara-C on cellular processes. In synchronized hamster fibrosarcoma cells, exposure to ara-C during the S phase of the cell cycle revealed a direct link between the inhibition of DNA synthesis and cell death, particularly when DNA synthesis was reduced by over 85%. nih.gov Furthermore, cytotoxic concentrations of ara-C were found to cause extensive chromatid breakage and chromosomal rearrangements, supporting the idea that such genetic damage is highly correlated with its cell-killing effects. nih.gov Other research using fibroblasts has shown that ara-C affects the rate at which cells progress through the cell cycle, having a greater impact on the transition from the S phase to the G2 phase than from the G1 phase to the S phase. nih.gov The compound is also used in culture systems to inhibit the proliferation of rapidly dividing non-neuronal cells like fibroblasts. nih.gov

    Cell-Free Systems for DNA Synthesis Studies (e.g., Polyoma-infected BALB/3T3 Cells)

    To investigate the direct molecular interactions of 1-(beta-d-Arabinofuranosyl)cytosine with the machinery of DNA replication, researchers have employed cell-free systems. These systems, which contain the necessary cellular components for DNA synthesis but lack intact cells, allow for the precise study of the compound's effects on DNA polymerization.

    A widely used cell-free system is derived from polyoma-infected BALB/3T3 cells. merckmillipore.com In this system, lysates from these cells can replicate the viral DNA, providing a model for eukaryotic DNA replication. Studies using this system have examined the effects of the active form of ara-C, 1-beta-D-arabinofuranosyl CTP (ara-CTP). It was found that ara-CTP is a strong inhibitor of in vitro DNA synthesis. merckmillipore.com The research demonstrated that ara-CTP is incorporated into newly synthesized DNA strands, and this incorporation impedes further elongation of the DNA chain, acting as a relative chain terminator. nih.govsigmaaldrich.com This direct inhibition of DNA polymerase activity is a key component of the compound's mechanism of action. nih.gov

    In Vivo Animal Models

    Murine Models of Leukemia (e.g., L1210 Leukemia)

    Murine models of leukemia, particularly the L1210 leukemia model, have been indispensable for the in vivo preclinical evaluation of 1-(beta-d-Arabinofuranosyl)cytosine and its derivatives. These models involve the transplantation of L1210 leukemia cells into mice, which then develop a systemic disease that can be used to assess the therapeutic efficacy of various compounds.

    The L1210 model has been used to establish a cellular basis for the in vivo effects of ara-C, correlating dose and administration schedules with the killing of leukemia cells. nih.gov These studies have provided insights into not only the cell-killing effects of the compound but also its impact on the progression of the cell cycle in vivo. nih.gov The model has also been crucial for studying the metabolism of ara-C in both leukemic cells and host tissues, shedding light on the selectivity of its action. nih.gov

    Furthermore, the L1210 murine leukemia model has been instrumental in the development and testing of new formulations and derivatives of ara-C designed to improve its therapeutic properties. For example, lipophilic derivatives of ara-C have been developed to enhance oral bioavailability and have shown high antileukemic effects when administered orally or parenterally in liposomal formulations in the L1210 model. researchgate.net These studies demonstrated that such formulations could lead to a high percentage of cured animals, highlighting the potential of these new derivatives for clinical application. researchgate.net

    Human Tumor Xenograft Models (e.g., A549 Xenografts)

    Human tumor xenograft models are a cornerstone of preclinical anticancer drug development, providing a means to evaluate therapeutic efficacy and toxicity in an in vivo setting. nih.gov These models typically involve the implantation of human tumor cells into immunodeficient mice, such as athymic nude or severe combined immunodeficient (SCID) mice. nih.govnih.gov The A549 cell line, derived from a human lung carcinoma, is frequently used to create xenograft models for studying non-small cell lung cancer (NSCLC). altogenlabs.commeliordiscovery.com

    In the A549 xenograft model, tumor cells are commonly injected subcutaneously into the flank of the mice. meliordiscovery.com This allows for the observation and measurement of tumor growth over time. meliordiscovery.com Studies using A549 xenografts have been instrumental in evaluating the in vivo efficacy of various therapeutic agents. For instance, research has demonstrated the potential of certain treatments to suppress tumor growth and metastasis in these models. altogenlabs.com The growth rate of A549 xenografts can be influenced by the host's immune system, with slower growth observed in immunodeficient mice compared to humanized mice, highlighting the role of the tumor microenvironment. altogenlabs.com

    The A549 xenograft model is considered a reliable platform for the preclinical assessment of anticancer therapies due to its well-characterized nature and reproducibility. meliordiscovery.comxenograft.net It allows for various study endpoints, including the monitoring of tumor volume, histopathological analysis, and biomarker assessment. xenograft.net

    Model SystemCell LineTumor TypeKey Application
    Human Tumor XenograftA549Non-Small Cell Lung CancerEvaluation of in vivo efficacy of novel therapeutics

    Studies in Larger Animal Species (e.g., Dogs) for Pharmacokinetic Profiling

    Pharmacokinetic studies in larger animal species, such as dogs, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-(beta-d-Arabinofuranosyl)cytosine. These studies provide valuable data that can help inform the design of clinical trials in humans.

    Research in healthy dogs has been conducted to characterize the concentration-time profiles of cytarabine after administration. researchgate.net For example, the pharmacokinetics of cytarabine have been evaluated following subcutaneous administration in dogs, providing insights into its absorption and elimination characteristics. nih.govresearchgate.net Such studies often involve measuring plasma concentrations of the drug over time using methods like high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS). nih.gov

    Key pharmacokinetic parameters determined in these studies include the peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2). nih.gov For instance, one study in dogs with meningoencephalomyelitis of unknown aetiology compared the pharmacokinetics of a subcutaneous protocol to a standard constant rate infusion. The subcutaneous administration resulted in a significantly higher median peak cytarabine concentration. nih.gov These findings demonstrate that the route of administration can significantly impact the pharmacokinetic profile of the drug. nih.gov

    Animal ModelAdministration RouteKey Pharmacokinetic ParameterFinding
    DogSubcutaneous (SC)Median Peak Concentration (Cmax)3.40 µg/ml nih.gov
    DogConstant Rate Infusion (CRI)Median Peak Concentration (Cmax)1.09 µg/ml nih.gov

    Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Settings

    Analysis of 1-(beta-d-Arabinofuranosyl)cytosine and Metabolite Concentrations in Biological Fluids and Tissues

    The analysis of 1-(beta-d-Arabinofuranosyl)cytosine (also known as cytarabine or ara-C) and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic profile. Cytarabine is rapidly metabolized in the body, primarily to the inactive metabolite 1-β-D-arabinofuranosyluracil (ara-U). uzh.chnih.gov Therefore, sensitive and specific analytical methods are required to quantify both the parent drug and its metabolites in plasma, urine, and cerebrospinal fluid (CSF). nih.goveurofins.com

    High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the simultaneous determination of ara-C and ara-U. eurofins.comnih.gov This method offers high specificity and sensitivity, allowing for the accurate quantification of these compounds in various biological samples. eurofins.com For example, a validated LC-MS/MS method has been developed for the determination of cytarabine and ara-U in dog and human plasma and urine, with a linear range of 50 ng/mL to 5000 ng/mL for both analytes. eurofins.com

    Pharmacokinetic studies have shown that after administration, ara-C is rapidly cleared from the plasma, while ara-U appears quickly and reaches concentrations significantly higher than the parent drug. nih.gov In one study, peak plasma and CSF ara-C levels were 10.8 and 1.5 micrograms/ml, respectively, whereas peak ara-U levels were 104 and 11.2 micrograms/ml, respectively. nih.gov The majority of the administered dose is excreted in the urine as ara-U. nih.gov

    AnalyteBiological MatrixAnalytical MethodTypical Concentration Range
    1-(beta-d-Arabinofuranosyl)cytosinePlasma, Urine, CSFLC-MS/MSng/mL to µg/mL nih.goveurofins.com
    1-β-D-arabinofuranosyluracilPlasma, Urine, CSFLC-MS/MSng/mL to µg/mL nih.goveurofins.com

    Cellular Uptake and Intracellular Retention Studies of Ara-CTP

    For 1-(beta-d-Arabinofuranosyl)cytosine to exert its cytotoxic effect, it must be transported into the cell and then phosphorylated to its active triphosphate form, 1-β-D-arabinofuranosylcytosine triphosphate (ara-CTP). uzh.chmdpi.com The cellular uptake and intracellular retention of ara-CTP are critical determinants of the drug's efficacy. nih.gov

    Studies have shown that the intracellular accumulation of ara-CTP can be a key factor in the response of cancer cells to cytarabine. mdpi.com The formation of ara-CTP is a saturable process, and its retention within the cell can vary among different cell types. nih.govnih.gov For instance, research has demonstrated that ara-CTP retention is significantly lower in T-cell acute lymphoblastic leukemia (T-ALL) compared to non-T-ALL. nih.govnih.gov

    The intracellular concentration of ara-CTP is regulated by a balance of activating and inactivating enzymes. mdpi.com Deoxycytidine kinase (DCK) is the rate-limiting enzyme in the phosphorylation of ara-C to ara-CTP, while enzymes like 5'-nucleotidase (5-NT) and cytidine (B196190) deaminase (CDA) contribute to its inactivation. mdpi.com The ratio of these enzymes can influence the intracellular levels of the active metabolite and, consequently, the drug's effectiveness. mdpi.com

    Cell TypeAra-CTP RetentionReference
    T-ALL37 +/- 15% nih.gov
    non-T-ALL67 +/- 25% nih.gov

    Correlation between Pharmacokinetics and Cellular Response

    The relationship between the pharmacokinetic properties of 1-(beta-d-Arabinofuranosyl)cytosine and its pharmacodynamic effects, such as cytotoxicity, is a critical area of preclinical research. A strong correlation has been established between the intracellular concentration of ara-CTP and the cytotoxic response in cancer cells. nih.gov

    Studies have demonstrated that the incorporation of ara-C into DNA is a powerful predictor of cell death. nih.gov This incorporation is dependent on the intracellular levels of ara-CTP and the duration of exposure. nih.gov Therefore, the product of the ara-CTP concentration and time can predict the extent of ara-C incorporation into DNA and subsequent cytotoxicity. nih.gov

    Furthermore, the intracellular ratio of deoxycytidine triphosphate (dCTP) to ara-CTP has been identified as an important factor influencing the cytotoxic action of ara-C. nih.govtandfonline.com A consistent relationship has been observed between this ratio and the cytotoxic concentration of the drug. nih.govtandfonline.com High levels of dCTP can compete with ara-CTP for incorporation into DNA, potentially leading to resistance to cytarabine. mdpi.com

    Molecular and Biochemical Assay Techniques

    A variety of molecular and biochemical assays are employed to investigate the mechanisms of action of 1-(beta-d-Arabinofuranosyl)cytosine and to assess its effects on cellular processes. These techniques are essential for understanding how the compound induces cytotoxicity and for identifying potential biomarkers of response.

    Cell Viability and Apoptosis Assays:

    MTT Assay: This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells. It has been used to demonstrate the cytotoxic effects of cytarabine on cancer cell lines. spandidos-publications.com

    Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis (programmed cell death). Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer surface of apoptotic cells, while PI stains necrotic cells. This method has been used to show that cytarabine induces cell death in sensitive cell lines. spandidos-publications.com

    Caspase Activity Assays: Caspases are a family of proteases that play a key role in apoptosis. Assays that measure the activation of caspases, such as caspase-3/7, can be used to quantify cytarabine-induced apoptosis. nih.gov

    DNA Synthesis and Cell Cycle Analysis:

    DNA Incorporation Assays: These assays measure the incorporation of radiolabeled nucleosides, such as [3H]-dThd, into DNA to assess the rate of DNA synthesis. Cytarabine's inhibitory effect on DNA synthesis can be quantified using this method. nih.gov

    Flow Cytometry for Cell Cycle Analysis: By staining cells with a DNA-binding dye like propidium iodide, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This technique can demonstrate cytarabine-induced cell cycle arrest. spandidos-publications.com

    Enzyme Activity and Gene Expression Analysis:

    High-Performance Liquid Chromatography (HPLC): HPLC-based methods can be used to measure the intracellular levels of dNTPs and ara-CTP, providing insights into the metabolic activation of cytarabine. nih.govtandfonline.com

    Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the expression levels of genes involved in cytarabine metabolism and transport, such as deoxycytidine kinase (DCK) and 5'-nucleotidase (5-NT). mdpi.com

    Assay TechniqueCellular Process MeasuredApplication in Cytarabine Research
    MTT AssayCell ViabilityDetermining cytotoxicity of cytarabine spandidos-publications.com
    Annexin V/PI StainingApoptosisDetecting cytarabine-induced apoptosis spandidos-publications.com
    DNA Incorporation AssayDNA SynthesisQuantifying inhibition of DNA synthesis by cytarabine nih.gov
    Flow CytometryCell CycleAnalyzing cytarabine-induced cell cycle arrest spandidos-publications.com
    HPLCMetabolite LevelsMeasuring intracellular ara-CTP and dNTP levels nih.govtandfonline.com

    Nucleotide Pool Analysis (e.g., dCTP, Ara-CTP Quantification)

    The intracellular concentrations of both the active drug metabolite, 1-(beta-d-arabinofuranosyl)cytosine triphosphate (Ara-CTP), and the competing natural deoxynucleotide, deoxycytidine triphosphate (dCTP), are crucial for the cytotoxic efficacy of 1-(beta-d-Arabinofuranosyl)cytosine. A high intracellular dCTP to Ara-CTP ratio can lead to resistance.

    The quantification of these nucleotide pools is typically performed using high-performance liquid chromatography (HPLC). Cell extracts are prepared, and the nucleotides are separated on an anion-exchange or reverse-phase HPLC column. The eluted nucleotides are then detected by ultraviolet (UV) absorbance and quantified by comparing their peak areas to those of known standards. More sensitive and specific methods utilizing tandem mass spectrometry (LC-MS/MS) have also been developed.

    Studies have demonstrated a direct correlation between the intracellular accumulation of Ara-CTP and the cytotoxic effect of the drug. For example, in a sensitive leukemia cell line (PER-145), incubation with 10-6 M 1-(beta-d-Arabinofuranosyl)cytosine for 45 minutes resulted in the formation of 97.9 pmol of Ara-CTP per 107 cells. In contrast, two resistant cell lines, PER-163 and PER-164, generated only 0.16 and 12 pmol of Ara-CTP per 107 cells, respectively, under the same conditions. uwa.edu.au

    Table 2: Intracellular Ara-CTP Formation in Leukemia Cell Lines

    Cell LineSensitivity to 1-(beta-d-Arabinofuranosyl)cytosineAra-CTP Formation (pmol/107 cells)Reference
    PER-145Sensitive97.9 uwa.edu.au
    PER-163Resistant0.16 uwa.edu.au
    PER-164Resistant12 uwa.edu.au

    Cell Cycle Analysis Techniques

    1-(beta-d-Arabinofuranosyl)cytosine is an S-phase specific cytotoxic agent, meaning it primarily kills cells that are actively replicating their DNA. rndsystems.com Therefore, cell cycle analysis is a cornerstone of its preclinical evaluation.

    The most widely used technique for cell cycle analysis is flow cytometry. Cells are fixed and stained with a fluorescent dye that intercalates into DNA, such as propidium iodide or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity of individual cells is directly proportional to their DNA content. A population of cells will therefore exhibit a characteristic distribution of fluorescence intensities, with cells in the G1 phase having 2n DNA content, cells in the G2 and M phases having 4n DNA content, and cells in the S phase having an intermediate amount of DNA. Treatment with 1-(beta-d-Arabinofuranosyl)cytosine typically leads to an accumulation of cells in the S phase, which can be quantified by analyzing the resulting DNA content histograms. Studies have shown that this compound can also affect the rate of passage of cells from the S to the G2 phase to a greater extent than from the G1 to the S phase. nih.gov

    Assays for Apoptosis Induction

    1-(beta-d-Arabinofuranosyl)cytosine induces cell death primarily through the process of apoptosis, or programmed cell death. A variety of assays are available to detect and quantify apoptosis in preclinical models.

    Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. In the early stages of apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be conjugated to a fluorescent dye. Propidium iodide is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of cells with compromised membranes, which is characteristic of late-stage apoptosis or necrosis. By co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    DNA Fragmentation Assays: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis, where a characteristic "ladder" pattern of DNA fragments is observed. This can also be quantified using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.

    Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are key executioner caspases. These assays often use a synthetic substrate that is cleaved by the active caspase to produce a fluorescent or colorimetric signal.

    Table 3: Apoptosis Induction by 1-(beta-d-Arabinofuranosyl)cytosine in Leukemia Cell Lines

    Cell LineTreatmentAssayObservationReference
    AML and ALL cell lines25-200 nM 1-(beta-d-Arabinofuranosyl)cytosine for 24-48 hoursAnnexin V staining, DNA fragmentation (PI staining)Dose- and time-dependent induction of apoptosis researchgate.net
    HL-601-(beta-d-Arabinofuranosyl)cytosineAnnexin V/PI stainingInduction of cell death nih.gov

    Chromosome Aberration Analysis

    As a DNA synthesis inhibitor that gets incorporated into DNA, 1-(beta-d-Arabinofuranosyl)cytosine has the potential to cause chromosomal damage. The analysis of chromosome aberrations is therefore an important component of its preclinical toxicological assessment.

    This analysis is typically performed on metaphase spreads of cells treated with the compound. Cells are cultured in the presence of a mitotic inhibitor, such as colcemid, to arrest them in metaphase. The cells are then harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and fixed. The fixed cells are dropped onto microscope slides, and the chromosomes are stained, often with Giemsa stain, to produce a characteristic banding pattern. The slides are then examined under a microscope to identify and score various types of chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. Studies have shown that 1-(beta-d-Arabinofuranosyl)cytosine can induce both chromatid- and chromosome-type lesions, depending on the cell cycle stage at the time of exposure. nih.gov It has been suggested that the cytotoxic action of this compound may be due to the chromosome aberrations it induces. nih.gov

    Advanced 'Omics' Approaches for Elucidating Mechanisms

    In recent years, the advent of high-throughput 'omics' technologies has revolutionized preclinical cancer research. These approaches allow for a global and unbiased analysis of the molecular changes that occur in cells in response to drug treatment.

    Genomics: Genomic approaches, such as whole-exome and whole-genome sequencing, can be used to identify genetic mutations that confer resistance to 1-(beta-d-Arabinofuranosyl)cytosine. For example, mutations in the deoxycytidine kinase (dCK) gene have been identified in resistant T-lymphoblast cell lines. nih.gov Genome-wide association studies (GWAS) can also be employed to identify single nucleotide polymorphisms (SNPs) associated with sensitivity or resistance to the drug.

    Transcriptomics: Transcriptomic analysis, typically performed using microarray or RNA-sequencing (RNA-seq) technologies, provides a snapshot of the gene expression profile of a cell at a given time. This can be used to identify genes and pathways that are up- or down-regulated in response to 1-(beta-d-Arabinofuranosyl)cytosine treatment, providing insights into its mechanism of action and adaptive resistance.

    Proteomics: Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. Techniques such as mass spectrometry-based proteomics can be used to identify proteins whose expression or phosphorylation status is altered following treatment with 1-(beta-d-Arabinofuranosyl)cytosine, thereby revealing key signaling pathways involved in the drug response.

    Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. By profiling the metabolome of cancer cells treated with 1-(beta-d-Arabinofuranosyl)cytosine, it is possible to gain a deeper understanding of the metabolic perturbations caused by the drug, including its effects on nucleotide metabolism and other central metabolic pathways. mdpi.com A study on HL-60 cells using an LC-MS-based method revealed that ATP, ADP, CDP, and dCTP could be potential biomarkers for the effects of high-dose 1-(beta-d-Arabinofuranosyl)cytosine. mdpi.com

    The integration of these different 'omics' datasets, often referred to as multi-omics, provides a powerful systems-level view of the cellular response to 1-(beta-d-Arabinofuranosyl)cytosine, facilitating the discovery of novel biomarkers and therapeutic targets.

    Genomic and Transcriptomic Profiling in Drug Response and Resistance

    Genomic and transcriptomic profiling are crucial in elucidating the mechanisms of action and resistance to 1-(beta-d-Arabinofuranosyl)cytosine (also known as cytarabine or Ara-C). These methodologies allow researchers to identify genetic and gene expression patterns that correlate with cellular sensitivity or resistance to the compound.

    A primary mechanism of resistance involves alterations in the genes responsible for the metabolic activation of Ara-C. The phosphorylation of Ara-C to its active triphosphate form, Ara-CTP, is a critical step for its cytotoxic effect. Studies have shown that decreased activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation step, is a major mechanism of resistance. uwa.edu.auconicet.gov.ar Transcriptomic analysis of resistant leukemia cell lines often reveals downregulated expression of the dCK gene. conicet.gov.ar For instance, cell lines (PER-163 and PER-164) derived from a patient with acute lymphoblastic leukemia who developed resistance after high-dose therapy showed that decreased dCK activity was a principal resistance mechanism. uwa.edu.au

    Conversely, increased activity or expression of enzymes that inactivate Ara-C can also confer resistance. Cytidine deaminase, which converts Ara-C to its inactive metabolite 1-β-D-arabinofuranosyluracil (Ara-U), is one such enzyme. However, in some studied resistant cell lines, increased cytidine deaminase activity was not observed, indicating that multiple resistance phenotypes can exist. uwa.edu.au

    Genomic studies have also demonstrated that pretreatment with 1-(beta-d-Arabinofuranosyl)cytosine can enhance the incidence of resistance to other antineoplastic drugs, such as methotrexate (B535133) and 5-fluoro-2'-deoxyuridine. nih.gov This phenomenon is linked to an increase in gene amplification, a mechanism by which cells can increase the copy number of genes that confer a survival advantage. nih.gov Furthermore, the compound's effect on DNA synthesis and its ability to induce chromatid breakage at cytotoxic concentrations highlight its direct interaction with the genome. nih.gov The incorporation of Ara-C into DNA is a key event that correlates with the inhibition of DNA synthesis and loss of cell viability. nih.gov

    Table 1: Genes and Genomic Factors in 1-(beta-d-Arabinofuranosyl)cytosine Response
    Gene/FactorFunctionRole in Drug Response/ResistanceReference
    Deoxycytidine Kinase (dCK)Catalyzes the initial phosphorylation (activation) of Ara-C.Decreased expression or activity leads to significant drug resistance. uwa.edu.auconicet.gov.ar
    Cytidine Deaminase (CDA)Inactivates Ara-C by converting it to Ara-U.Increased activity can contribute to resistance, though not a universal mechanism. uwa.edu.au
    DNA PolymeraseIncorporates Ara-CTP into DNA, leading to chain termination.Alterations in the viral DNA polymerase have been linked to cross-resistance between Ara-C and Ara-A in Herpes Simplex Virus. nih.gov
    Gene AmplificationIncrease in the copy number of a specific gene.Ara-C pretreatment can increase the incidence of gene amplification, leading to resistance to other drugs. nih.gov

    Proteomic Analysis for Target Identification and Pathway Perturbations

    Proteomic analysis provides a powerful lens to identify the direct protein targets of 1-(beta-d-Arabinofuranosyl)cytosine and understand the subsequent perturbations in cellular pathways. While the primary mechanism involves DNA synthesis inhibition, the broader effects on the proteome reveal downstream consequences, such as the induction of apoptosis.

    More targeted proteomic methods like Western blotting have been used to investigate specific pathway perturbations. For example, studies have shown that 1-(beta-d-Arabinofuranosyl)cytosine treatment can lead to changes in the expression of key proteins involved in apoptosis, such as caspases. Analysis of Jurkat cell lysates treated with the compound has demonstrated modulation of caspase-8 expression, a key initiator caspase in the extrinsic apoptotic pathway. scbt.com The induction of apoptosis in human myeloid leukemia cells is a well-documented outcome of Ara-C treatment. sigmaaldrich.commerckmillipore.com Proteomic studies help to map the specific protein-level changes that execute this cell death program.

    By identifying the proteins that interact with Ara-C or whose expression levels or post-translational modifications change upon treatment, proteomic analysis helps to build a comprehensive picture of the drug's mechanism of action beyond its direct effect on DNA replication.

    Metabolomic Studies to Map Metabolic Shifts

    Metabolomic studies are essential for mapping the metabolic fate of 1-(beta-d-Arabinofuranosyl)cytosine within cells and understanding how metabolic shifts influence its efficacy and resistance. The cytotoxicity of Ara-C is entirely dependent on its intracellular conversion to the active triphosphate form, 1-β-D-arabinofuranosylcytosine triphosphate (Ara-CTP).

    Metabolomic approaches, often utilizing techniques like chromatography, track the concentrations of Ara-C and its various metabolites over time. nih.govuab.edu The primary metabolic pathway involves two competing processes:

    Anabolic Activation: A sequential phosphorylation cascade initiated by deoxycytidine kinase (dCK) converts Ara-C to Ara-CMP, which is further phosphorylated to Ara-CDP and finally to the active Ara-CTP. conicet.gov.ar

    Catabolic Inactivation: Cytidine deaminase (CDA) rapidly deaminates Ara-C to form the inactive metabolite 1-β-D-arabinofuranosyluracil (Ara-U). uab.edu

    The balance between these anabolic and catabolic pathways is a critical determinant of the intracellular concentration of active Ara-CTP and, consequently, of the drug's therapeutic effectiveness. conicet.gov.ar Comparative metabolomic studies across different animal species and in various human leukemic cell types have highlighted differences in these metabolic pathways, which can explain variations in drug sensitivity. uab.edunih.gov These studies measure the levels of Ara-C and Ara-U in serum, urine, and within cells to understand the drug's pharmacokinetics and metabolic profile. uab.edunih.gov By mapping these metabolic shifts, researchers can identify bottlenecks in the activation pathway or hyperactive inactivation routes that contribute to drug resistance.

    Table 2: Key Metabolic Conversions of 1-(beta-d-Arabinofuranosyl)cytosine
    MetaboliteEnzymeSignificanceReference
    1-β-D-arabinofuranosylcytosine monophosphate (Ara-CMP)Deoxycytidine Kinase (dCK)First and rate-limiting step of metabolic activation. conicet.gov.ar
    1-β-D-arabinofuranosylcytosine triphosphate (Ara-CTP)Nucleoside kinasesThe active form of the drug that inhibits DNA polymerase and incorporates into DNA. sigmaaldrich.com
    1-β-D-arabinofuranosyluracil (Ara-U)Cytidine Deaminase (CDA)Inactive metabolite; its formation represents a major pathway of drug inactivation. uab.edu

    Computational Modeling and Structural Biology Applications

    Structure-Activity Relationship (SAR) Studies for 1-(beta-d-Arabinofuranosyl)cytosine Analogs

    Structure-Activity Relationship (SAR) studies are fundamental to the development of new analogs of 1-(beta-d-Arabinofuranosyl)cytosine with improved therapeutic properties. SAR explores how modifications to the chemical structure of the parent compound affect its biological activity, with goals such as overcoming resistance, improving oral bioavailability, and enhancing cytotoxic effects.

    A significant area of SAR for Ara-C has focused on creating lipophilic derivatives to improve drug delivery and cellular uptake. By attaching long-chain hydrocarbons to the cytosine base or the sugar moiety, researchers have synthesized analogs with dramatically different physicochemical properties. For example, N4-alkylcytosine arabinoside derivatives like N4-octadecyl-AraC (AraC-Ocd) and conjugates such as (1-octadecylglycero-3-phospho)-AraC (Ocd-GroP-AraC) have shown high antileukemic effects in murine models, even when administered orally. nih.gov These modifications transform the hydrophilic parent drug into a lipophilic prodrug that can be formulated in liposomes, potentially altering its pharmacokinetics and biodistribution. nih.gov

    The SAR findings indicate that the length and position of the lipid chain are critical. For instance, an AraC conjugate modified with two long-chain hydrocarbons was active only when applied parenterally, likely due to poor oral bioavailability, demonstrating the delicate balance required in structural modification. nih.gov These studies systematically alter the molecule and assess the resulting impact on cytotoxicity in cancer cell lines, providing a rational basis for designing more effective chemotherapeutic agents.

    Table 3: Examples of 1-(beta-d-Arabinofuranosyl)cytosine Analogs and SAR Insights
    AnalogStructural ModificationImpact on Activity/PropertiesReference
    N4-octadecyl-AraC (AraC-Ocd)Addition of an octadecyl chain to the N4 position of cytosine.Increased lipophilicity; high antileukemic effect with oral administration in murine models. nih.gov
    (1-octadecylglycero-3-phospho)-AraC (Ocd-GroP-AraC)Conjugation of a phospholipid-like moiety.Increased lipophilicity; high antileukemic effect with oral administration in murine models. nih.gov
    AraC-5′-(n-stearyl phosphate)Addition of a stearyl phosphate (B84403) group at the 5' position.Comparable cytotoxic activity but exhibited strong hemolytic toxicity. nih.gov

    Molecular Dynamics Simulations of Compound-Target Interactions

    Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. For 1-(beta-d-Arabinofuranosyl)cytosine, MD simulations provide atomic-level insights into how its active form, Ara-CTP, interacts with its primary molecular target, DNA polymerase.

    The mechanism of Ara-C involves the incorporation of Ara-CMP into the growing DNA strand by DNA polymerase. sigmaaldrich.com Once incorporated, the 3'-hydroxyl group of the arabinose sugar is in a trans position relative to the 2'-hydroxyl, creating steric hindrance that makes it a poor primer for further DNA chain elongation. nih.gov This leads to the effective termination of DNA synthesis. sigmaaldrich.commerckmillipore.com

    MD simulations can model the entire process: the binding of Ara-CTP to the active site of DNA polymerase, the conformational changes in the enzyme during catalysis, and the geometry of the newly-formed DNA strand with the incorporated Ara-CMP at its 3'-terminus. As demonstrated with other compound-target systems, MD simulations can run for nanoseconds to microseconds to assess the stability of the compound-target complex. rsc.org These simulations can calculate binding energies and visualize the key hydrogen bonds and hydrophobic interactions that stabilize the drug in the enzyme's active site. By simulating the subsequent steps of DNA elongation, these models can quantitatively explain why the addition of the next nucleotide is sterically and energetically unfavorable, thus validating the chain termination hypothesis at a dynamic, atomic level. nih.gov Such computational studies are invaluable for understanding the precise molecular basis of the drug's action and can guide the design of new nucleoside analogs with enhanced inhibitory properties.

    Synergistic and Modulatory Interactions of 1 Beta D Arabinofuranosyl Cytosine in Preclinical Studies

    Combination with DNA Synthesis Inhibitors (e.g., Hydroxyurea)

    Combining 1-(beta-d-Arabinofuranosyl)cytosine with other inhibitors of DNA synthesis, such as hydroxyurea, has shown significant synergistic effects in preclinical models. Hydroxyurea, a ribonucleotide reductase inhibitor, potentiates the efficacy of 1-(beta-d-Arabinofuranosyl)cytosine by modulating the intracellular nucleotide pool. Mechanistically, hydroxyurea depletes the levels of deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP), which in turn activates deoxycytidine kinase (dCK), the rate-limiting enzyme for the activation of 1-(beta-d-Arabinofuranosyl)cytosine. nih.govnih.gov This leads to an increased intracellular accumulation of the active metabolite, 1-(beta-d-arabinofuranosyl)cytosine triphosphate (ara-CTP). nih.govnih.gov

    Preclinical studies have demonstrated that this combination leads to a significant increase in ara-CTP levels and enhances the cytotoxic effect against leukemia cells. nih.gov In ex vivo studies using bone marrow-derived blasts from acute myeloid leukemia (AML) patients, the addition of hydroxyurea significantly sensitized the cells to 1-(beta-d-Arabinofuranosyl)cytosine. nih.gov

    ParameterFinding in Preclinical/Ex Vivo StudiesReference
    ara-CTP LevelsMedian increase to 150% with 1g hydroxyurea nih.gov
    IC50 of ara-CDecreased by a median factor of 2.1 in patient blasts nih.gov
    MechanismInhibition of SAMHD1, dNTP imbalance, activation of dCK nih.govnih.gov

    Co-administration with Kinase Inhibitors (e.g., Flavopiridol)

    The co-administration of 1-(beta-d-Arabinofuranosyl)cytosine with kinase inhibitors represents a strategy to target cell cycle regulation and apoptosis pathways, thereby enhancing cytotoxicity. Flavopiridol, a potent inhibitor of multiple cyclin-dependent kinases (CDKs), has demonstrated sequence-dependent synergy with DNA-damaging agents. nih.gov Preclinical studies indicate that administering 1-(beta-d-Arabinofuranosyl)cytosine prior to flavopiridol leads to a synergistic induction of apoptosis in leukemia cells. escholarship.org

    The mechanism underlying this synergy involves the inhibition of CDK9 by flavopiridol, which leads to the downregulation of the anti-apoptotic protein Mcl-1. escholarship.org As 1-(beta-d-Arabinofuranosyl)cytosine induces cellular stress and DNA damage, the concurrent suppression of Mcl-1 lowers the threshold for apoptosis, leading to enhanced cancer cell death. escholarship.orgaacr.org This combination has shown promising antileukemic activity in various preclinical models of both newly diagnosed and relapsed/refractory AML. escholarship.org

    Combined Strategies with DNA Damaging Agents (e.g., Mitoxantrone)

    The combination of 1-(beta-d-Arabinofuranosyl)cytosine with DNA damaging agents, such as the topoisomerase II inhibitor mitoxantrone, is a well-established and effective strategy. The rationale is to induce significant DNA damage that overwhelms the cell's repair capacity. 1-(beta-d-Arabinofuranosyl)cytosine inhibits DNA polymerase and DNA synthesis, which compromises the repair of DNA strand breaks induced by mitoxantrone. clinicaltrials.gov

    This combination has proven effective in preclinical models and is a standard induction regimen for high-risk AML. researchgate.net Preclinical analyses also suggest that sensitivity to this combination can be enhanced by modulating mitochondrial pathways. For instance, the inhibition of mitochondrial fission or autophagy has been shown to sensitize AML cells to this drug combination, pointing to the role of mitochondrial integrity in the response to therapy. scilit.com Studies in pediatric relapsed or refractory AML have shown high remission rates with the mitoxantrone and 1-(beta-d-Arabinofuranosyl)cytosine combination. nih.gov

    Patient Population (Preclinical/Clinical Study Context)Response RateReference
    High-Risk AML55% Overall Response Rate (CR + CRi) researchgate.net
    Pediatric Relapsed/Refractory AML76% Remission Rate nih.gov
    Pediatric Secondary AML77% Remission Rate nih.gov

    Modulation of 1-(beta-d-Arabinofuranosyl)cytosine Metabolism by Other Nucleoside Analogs (e.g., 1-(beta-d-Arabinofuranosyl)uracil)

    The metabolism and ultimate cytotoxicity of 1-(beta-d-Arabinofuranosyl)cytosine can be modulated by co-administration with other nucleoside analogs. While 1-(beta-d-Arabinofuranosyl)uracil is the inactive, deaminated metabolite of 1-(beta-d-Arabinofuranosyl)cytosine, other active nucleoside analogs can significantly alter its phosphorylation.

    Preclinical studies in K562 human leukemia cells have shown complex interactions. For instance, pre-incubation of cells with 1-(beta-d-Arabinofuranosyl)cytosine to accumulate ara-CTP resulted in feedback inhibition of dCK, which subsequently decreased the phosphorylation rate of another nucleoside analog, fludarabine (F-ara-A). mdpi.com Conversely, and more surprisingly, pre-loading cells with the triphosphate form of fludarabine (F-ara-ATP) led to a markedly increased rate of ara-CTP accumulation, with cellular concentrations reaching levels far beyond what is achieved with 1-(beta-d-Arabinofuranosyl)cytosine alone. mdpi.com This stimulation suggests that certain nucleoside triphosphates can allosterically modulate dCK to favor the phosphorylation of 1-(beta-d-Arabinofuranosyl)cytosine, opening new avenues for designing combination regimens. mdpi.com

    ConditionEffect on Nucleoside Analog MetabolismReference
    Cells pre-loaded with ara-CTPRate of F-ara-ATP accumulation significantly decreased mdpi.com
    Cells pre-loaded with F-ara-ATPRate of ara-CTP accumulation increased; final concentration >400 µM (vs. 110 µM plateau alone) mdpi.com

    Synergy with Nucleoside Transporter Modulators

    The cellular uptake of 1-(beta-d-Arabinofuranosyl)cytosine is a critical determinant of its efficacy and is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1). d-nb.info Consequently, agents that modulate nucleoside transport can impact its cytotoxicity. Dipyridamole is a well-characterized inhibitor of equilibrative nucleoside transporters. mdpi.com While inhibiting uptake might seem counterintuitive, in the context of specific metabolic vulnerabilities, it can produce a synergistic effect.

    For example, preclinical studies have combined dihydroorotate dehydrogenase (DHODH) inhibitors, which block the de novo synthesis of pyrimidines, with dipyridamole. scilit.com By blocking the de novo pathway with a DHODH inhibitor and concurrently blocking the pyrimidine salvage pathway by preventing nucleoside uptake with dipyridamole, a state of "metabolic lethality" is induced in AML cells. scilit.com This strategy effectively starves the cancer cells of essential pyrimidines needed for DNA synthesis, leading to a dramatic increase in apoptosis. This demonstrates a synergistic interaction where blocking nucleoside transport becomes lethal in the context of another metabolic blockade. scilit.com

    Strategies for Reversing Resistance through Combination Approaches

    Acquired resistance to 1-(beta-d-Arabinofuranosyl)cytosine is a major clinical challenge, often linked to the downregulation or loss of deoxycytidine kinase (dCK), the enzyme essential for its activation. Preclinical studies have identified several combination strategies to overcome this resistance.

    One approach involves exploiting the altered metabolic state of resistant cells. Preclinical models have shown that 1-(beta-d-Arabinofuranosyl)cytosine-resistant cell lines that have lost dCK expression become hypersensitive to a synergistic combination of hydroxyurea and azidothymidine. This provides a potential therapeutic strategy for resistant disease.

    Another strategy aims to restore the expression of dCK. In some resistant cells, the gene for dCK is silenced by DNA hypermethylation. The use of a DNA hypomethylating agent, 5-azacytidine, has been shown in preclinical models to re-express the dCK gene. This reversal of gene silencing restores the cell's ability to phosphorylate 1-(beta-d-Arabinofuranosyl)cytosine to its active triphosphate form, thereby reversing the resistance phenotype and re-sensitizing the leukemic cells to the drug. Following treatment with 5-azacytidine, a more than two-fold increase in cellular ara-CTP concentrations was observed in patient leukemic blasts.

    Exploration of Synthetic Lethality with 1-(beta-d-Arabinofuranosyl)cytosine

    Synthetic lethality is a therapeutic concept where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. This concept is being actively explored to enhance the efficacy of 1-(beta-d-Arabinofuranosyl)cytosine by targeting parallel DNA damage response (DDR) pathways. Since 1-(beta-d-Arabinofuranosyl)cytosine induces replication stress, cancer cells become highly dependent on DDR pathways, such as the one mediated by the ATR kinase, for survival.

    Preclinical studies in AML cells have shown a powerful synergistic interaction between 1-(beta-d-Arabinofuranosyl)cytosine and selective ATR inhibitors (e.g., AZ20, AZD6738). nih.gov The combination cooperatively induces DNA replication stress and damage while the ATR inhibitor simultaneously abrogates the S and G2/M cell cycle checkpoints that are normally activated by 1-(beta-d-Arabinofuranosyl)cytosine. nih.gov This forces the damaged cells into mitosis, leading to cell death. Another study demonstrated that a novel analog of 1-(beta-d-Arabinofuranosyl)cytosine could induce a synthetic lethal interaction in p53-deficient cancer cells by inhibiting the checkpoint effector kinase MK2, which is critical for DNA damage repair in the absence of p53. nih.govmdpi.com

    Combination PartnerSynthetic Lethal ContextMechanismReference
    ATR Inhibitors (AZ20, AZD6738)Replication StressAbrogates ara-C-induced S and G2/M checkpoints, leading to mitotic catastrophe nih.gov
    2'-fluoro-4'-seleno-ara-C (analog)p53 DeficiencyInhibits MK2, a key checkpoint effector in p53-deficient cells nih.govmdpi.com

    Q & A

    Q. What strategies mitigate cytarabine’s off-target toxicity in neuronal models during high-dose regimens?

    • Methodological Answer : Differentiate iPSC-derived neurons and expose to cytarabine with/without neuroprotective agents (e.g., erythropoietin). Measure mitochondrial dysfunction via Seahorse assays and axonal degeneration via microfluidic chambers. Transcriptomic profiling identifies pathways (e.g., oxidative stress) for targeted intervention .

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